Golidocitinib
Description
Properties
IUPAC Name |
(2R)-N-[3-[2-[(3-methoxy-1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N9O2/c1-16(34-12-10-32(2)11-13-34)23(35)28-20-7-5-6-17-18(14-27-22(17)20)19-8-9-26-25(29-19)30-21-15-33(3)31-24(21)36-4/h5-9,14-16,27H,10-13H2,1-4H3,(H,28,35)(H,26,29,30)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCVOSPZEVINRM-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC2=C1NC=C2C3=NC(=NC=C3)NC4=CN(N=C4OC)C)N5CCN(CC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NC1=CC=CC2=C1NC=C2C3=NC(=NC=C3)NC4=CN(N=C4OC)C)N5CCN(CC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N9O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2091134-68-6 | |
| Record name | AZD-4205 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2091134686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Golidocitinib | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BY9Z3M34G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Golidocitinib's Mechanism of Action in T-Cell Lymphoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Golidocitinib (DZD4205/AZD4205) is an orally administered, potent, and highly selective inhibitor of Janus kinase 1 (JAK1) that has demonstrated significant anti-tumor activity in patients with relapsed or refractory peripheral T-cell lymphoma (r/r PTCL). This technical guide delineates the core mechanism of action of golidocitinib, supported by preclinical and clinical data. The constitutive activation of the JAK/STAT signaling pathway is a known pathogenic driver in various hematological malignancies, including T-cell lymphomas. Golidocitinib exerts its therapeutic effect by selectively targeting JAK1, thereby inhibiting the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3. This blockade disrupts the signaling cascade that promotes the survival and proliferation of malignant T-cells. This document provides an in-depth overview of the drug's molecular interactions, preclinical evidence, and pivotal clinical trial outcomes, offering a comprehensive resource for the scientific community.
Introduction to Golidocitinib and its Target
Golidocitinib is a first-in-class, highly selective Janus kinase 1 (JAK1) inhibitor.[1] The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are crucial mediators of cytokine signaling.[2] In the context of T-cell lymphomas, aberrant activation of the JAK/STAT pathway is a frequent oncogenic driver.[3] Golidocitinib was designed to offer potent and selective inhibition of JAK1, aiming to provide a more targeted therapeutic approach with a favorable safety profile compared to less selective JAK inhibitors.[1] Its high selectivity is intended to minimize off-target effects, particularly those associated with the inhibition of JAK2, such as myelosuppression.[2]
Core Mechanism of Action: JAK1/STAT3 Pathway Inhibition
The therapeutic action of golidocitinib is centered on its potent and selective inhibition of JAK1.[1] In T-cell lymphomas, the constitutive activation of the JAK/STAT pathway is often observed, leading to uncontrolled cell proliferation and survival.[3] Golidocitinib, as an ATP-competitive inhibitor, binds to the kinase domain of JAK1, preventing its phosphorylation and activation. This, in turn, blocks the subsequent phosphorylation and activation of downstream STAT proteins, with STAT3 being a primary mediator in this pathway.[4] The inhibition of STAT3 phosphorylation prevents its dimerization and translocation to the nucleus, where it would otherwise act as a transcription factor for genes involved in cell cycle progression, anti-apoptosis, and tumorigenesis. Preclinical studies have confirmed that golidocitinib leads to a sustained suppression of the JAK1/STAT3 signaling pathway.[4]
Preclinical Evidence
In Vitro Kinase and Cellular Assays
Preclinical evaluations of golidocitinib have demonstrated its high selectivity and potent inhibitory activity against JAK1. In enzymatic assays, golidocitinib showed a significant selectivity for JAK1 over other JAK family members.[5]
Table 1: Golidocitinib Kinase Inhibition Profile
| Kinase | IC50 (nM) | Selectivity vs. JAK1 |
| JAK1 | 73 | - |
| JAK2 | 13,233 | >180-fold |
| JAK3 | >30,000 | >410-fold |
Data from in vitro high ATP concentration enzyme assays.[2]
Furthermore, in cellular assays using human peripheral blood mononuclear cells (PBMCs), golidocitinib effectively inhibited the phosphorylation of STAT proteins induced by cytokines.[5]
Table 2: Golidocitinib Inhibition of STAT Phosphorylation in Human PBMCs
| Phosphorylated STAT | IC50 (nM) |
| pSTAT1 | 50 |
| pSTAT3 | 128 |
| pSTAT5 | 90 |
Data from cytokine-induced pSTAT inhibition assays in human PBMCs.[5]
In Vivo Xenograft Models
The anti-tumor activity of golidocitinib has been demonstrated in in vivo xenograft models of T-cell lymphoma.[3][6][7] These studies have shown a dose-dependent inhibition of tumor growth, which correlated with the modulation of pSTAT3 levels in the tumor tissue.[8]
Clinical Efficacy in T-Cell Lymphoma
The clinical development of golidocitinib has focused on its application in relapsed or refractory peripheral T-cell lymphoma (r/r PTCL). The pivotal multinational Phase 2 study, JACKPOT8 Part B, has provided robust evidence of its clinical efficacy.
Table 3: Efficacy of Golidocitinib in r/r PTCL (JACKPOT8 Part B Study)
| Efficacy Endpoint | Result |
| Objective Response Rate (ORR) | 44.3% |
| Complete Response (CR) Rate | 23.9% |
| Median Duration of Response (mDoR) | 20.7 months |
Data from the JACKPOT8 Part B study as of August 31, 2023.
Experimental Protocols
In Vitro JAK1 Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of golidocitinib against JAK family kinases.
Methodology:
-
Enzyme Source: Purified recombinant human JAK1, JAK2, and JAK3 kinase domains.
-
Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) or a luminescence-based kinase assay (e.g., Kinase-Glo®) is utilized to measure the phosphorylation of a substrate peptide by the respective JAK kinase.
-
Procedure:
-
A reaction mixture is prepared containing the specific JAK enzyme, a substrate peptide (e.g., IRS-1tide for JAK1), and ATP in a kinase assay buffer.[9]
-
Golidocitinib is serially diluted and added to the reaction wells.
-
The reaction is initiated by the addition of the enzyme and incubated at 30°C for a defined period (e.g., 45 minutes).[9]
-
The amount of phosphorylated substrate is quantified by measuring the luminescence signal.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Phosphorylated STAT3 (pSTAT3) Inhibition Assay
Objective: To assess the ability of golidocitinib to inhibit cytokine-induced STAT3 phosphorylation in a cellular context.
Methodology:
-
Cell System: Human peripheral blood mononuclear cells (PBMCs) or a relevant T-cell lymphoma cell line.
-
Assay Principle: Flow cytometry or a plate-based immunoassay is used to detect the levels of intracellular phosphorylated STAT3.
-
Procedure:
-
Cells are pre-incubated with varying concentrations of golidocitinib.
-
Cytokine stimulation (e.g., IL-6) is applied to induce the JAK/STAT pathway and subsequent phosphorylation of STAT3.
-
Following stimulation, cells are fixed and permeabilized.
-
Cells are then stained with a fluorescently labeled antibody specific for phosphorylated STAT3.
-
The fluorescence intensity is measured by flow cytometry or a plate reader.
-
IC50 values are determined from the dose-response curve.
-
T-Cell Lymphoma Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of golidocitinib.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or NSG mice).
-
Tumor Induction: A human T-cell lymphoma cell line is subcutaneously or intravenously injected into the mice to establish tumors.
-
Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and golidocitinib treatment groups. Golidocitinib is administered orally, once daily, at various dose levels.
-
Efficacy Assessment:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Body weight and overall health of the mice are monitored.
-
At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic analysis (e.g., pSTAT3 immunohistochemistry).
-
-
Endpoint: The primary endpoint is typically tumor growth inhibition. Overall survival may also be assessed.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Golidocitinib inhibits JAK1 phosphorylation, blocking the STAT3 signaling pathway.
Caption: A typical preclinical to clinical development workflow for a targeted therapy.
Conclusion
Golidocitinib represents a significant advancement in the targeted therapy of T-cell lymphoma. Its high selectivity for JAK1 translates into a potent inhibition of the oncogenic JAK/STAT signaling pathway, leading to robust and durable anti-tumor responses in a patient population with a high unmet medical need. The comprehensive preclinical and clinical data underscore the well-defined mechanism of action of golidocitinib, positioning it as a promising therapeutic agent for T-cell lymphomas. Further investigations into its potential in other hematological malignancies and in combination with other anti-cancer agents are warranted.
References
- 1. What clinical trials have been conducted for Golidocitinib? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 4. Pharmacokinetic characteristics of golidocitinib, a highly selective JAK1 inhibitor, in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. manage.ercongressi.it [manage.ercongressi.it]
- 9. bpsbioscience.com [bpsbioscience.com]
Golidocitinib's Precision Strike: A Deep Dive into its JAK1 Selectivity Profile
For Immediate Release
Shanghai, China – November 6, 2025 – Golidocitinib (AZD4205), a potent and orally bioavailable ATP-competitive inhibitor, has demonstrated a highly selective inhibition profile for Janus Kinase 1 (JAK1), a critical mediator in the JAK/STAT signaling pathway. This in-depth guide provides a technical overview of golidocitinib's selectivity, its mechanism of action, and the experimental methodologies used to characterize its profile, intended for researchers, scientists, and professionals in drug development.
Golidocitinib's design as a selective JAK1 inhibitor is a key attribute, offering the potential to maximize therapeutic efficacy while minimizing off-target effects associated with broader JAK inhibition.[1] Clinical and preclinical data have highlighted its significant anti-tumor activity, particularly in hematological malignancies such as relapsed or refractory peripheral T-cell lymphoma (r/r PTCL), where aberrant JAK/STAT signaling is a known driver of pathogenesis.
Quantitative Selectivity Profile
Golidocitinib's selectivity for JAK1 over other members of the JAK family (JAK2, JAK3, and TYK2) is a cornerstone of its therapeutic design. The following table summarizes the half-maximal inhibitory concentrations (IC50) of golidocitinib against these kinases.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. JAK1 | Assay Type |
| JAK1 | 73 | - | Biochemical Assay (High ATP) |
| JAK2 | 13,233 | ~181-fold | Biochemical Assay (High ATP) |
| JAK3 | >30,000 | >410-fold | Biochemical Assay (High ATP) |
| TYK2 | 2,800 | ~38-fold | Biochemical Assay (High ATP) |
| p-STAT3 (Cell-based) | 128 - 161 | - | Cell-based Assay (NCI-H1975 cells) |
Data sourced from scientific publications.[2][3][4]
The data clearly illustrates golidocitinib's potent inhibition of JAK1 with significantly less activity against JAK2, JAK3, and TYK2. This selectivity is crucial, as the inhibition of other JAK isoforms is associated with various side effects. For instance, JAK2 inhibition can lead to hematological toxicities such as anemia and thrombocytopenia.[3] The high selectivity of golidocitinib for JAK1, reportedly greater than 200 to 400-fold over other JAK family members in some assays, is a critical feature of its design.[5]
Mechanism of Action: Targeting the JAK/STAT Signaling Pathway
Golidocitinib exerts its therapeutic effect by competitively binding to the ATP-binding site of the JAK1 enzyme.[5] This prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3.[3][5] The JAK/STAT pathway is a critical intracellular signaling cascade that transduces signals from various cytokines and growth factors, playing a key role in cell proliferation, differentiation, survival, and immune responses.[6] In many cancers, including PTCL, this pathway is constitutively activated, leading to uncontrolled tumor growth.[7] By selectively inhibiting JAK1, golidocitinib effectively disrupts this pathological signaling.[2]
Below is a diagram illustrating the canonical JAK/STAT signaling pathway and the point of inhibition by golidocitinib.
Experimental Protocols
The determination of golidocitinib's kinase selectivity profile involves rigorous biochemical and cell-based assays. While specific, proprietary protocols are not publicly available, the following represents a generalized methodology based on standard industry practices for ATP-competitive kinase inhibitors.
In Vitro Biochemical Kinase Inhibition Assay
This assay directly measures the ability of golidocitinib to inhibit the enzymatic activity of purified JAK kinases.
Objective: To determine the IC50 values of golidocitinib against JAK1, JAK2, JAK3, and TYK2.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide).
-
Adenosine triphosphate (ATP), often at a concentration approximating the Michaelis-Menten constant (Km) or at a higher, more physiologically relevant concentration (e.g., 1 mM).
-
Golidocitinib at various concentrations.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity).
-
Microplates.
Generalized Procedure:
-
A solution of the respective JAK enzyme is pre-incubated with varying concentrations of golidocitinib in the assay buffer in a microplate.
-
The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product (e.g., phosphorylated substrate or ADP) is quantified using a suitable detection method.
-
The percentage of inhibition at each golidocitinib concentration is calculated relative to a control reaction without the inhibitor.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Conclusion
Golidocitinib's highly selective JAK1 inhibition profile, supported by robust preclinical and clinical data, positions it as a promising therapeutic agent. Its mechanism of action, centered on the precise targeting of the JAK1/STAT3 signaling axis, offers a clear rationale for its efficacy in malignancies driven by this pathway. The detailed characterization of its selectivity through rigorous biochemical and cellular assays provides a strong foundation for its continued development and clinical application. Further research into its broader kinome selectivity and long-term clinical outcomes will continue to refine our understanding of this first-in-class JAK1-only inhibitor.
References
- 1. Targeting the IL-6/JAK/STAT3 signalling axis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. JAK1/STAT3 activation through a proinflammatory cytokine pathway leads to resistance to molecularly targeted therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I dose escalation and expansion study of golidocitinib, a highly selective JAK1 inhibitor, in relapsed or refractory peripheral T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Golidocitinib (DZD4205): A Technical Overview of its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Golidocitinib (formerly DZD4205) is a potent and selective, orally bioavailable inhibitor of Janus kinase 1 (JAK1) that has demonstrated significant clinical efficacy in the treatment of relapsed or refractory peripheral T-cell lymphoma (r/r PTCL). This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical and clinical development of Golidocitinib. It is intended to be a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Introduction
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is a critical mediator of cytokine signaling, playing a pivotal role in immune response, inflammation, and hematopoiesis.[1] Dysregulation of this pathway is implicated in the pathogenesis of various autoimmune diseases and cancers, including hematological malignancies.[1] Golidocitinib (DZD4205) was developed by Dizal Pharmaceutical as a first-in-class, highly selective JAK1 inhibitor to address the unmet medical need in patients with r/r PTCL, a group of aggressive and heterogeneous non-Hodgkin lymphomas with poor prognosis.[2] In June 2024, Golidocitinib received conditional approval in China for this indication.[3]
Discovery of Golidocitinib
The discovery of Golidocitinib was a result of a translational science-driven drug development program that identified JAK1 as a key therapeutic target in PTCL.[2] The program focused on designing a highly selective inhibitor to minimize off-target effects associated with less selective JAK inhibitors.
Lead Identification and Optimization
While specific details of the initial high-throughput screening campaign are not publicly available, the lead optimization process focused on improving potency, selectivity, and pharmacokinetic properties. The core chemical scaffold of Golidocitinib, a pyrazolylamino-pyrimidine indole, was systematically modified to enhance its binding affinity for the ATP-binding pocket of JAK1 while reducing interactions with other JAK family members and the broader kinome.
Mechanism of Action
Golidocitinib is an ATP-competitive inhibitor of JAK1.[4] By selectively binding to and inhibiting the catalytic activity of JAK1, Golidocitinib blocks the phosphorylation and activation of downstream STAT proteins, primarily STAT3.[4][5] This disruption of the JAK/STAT signaling cascade leads to the downregulation of target gene expression involved in cell proliferation, survival, and inflammation, ultimately resulting in the inhibition of tumor cell growth and induction of apoptosis.[3]
Caption: Golidocitinib inhibits the JAK-STAT signaling pathway.
Synthesis of Golidocitinib
The synthesis of Golidocitinib is a multi-step process. A plausible synthetic route, based on published information, is outlined below.[3]
Caption: A potential synthetic pathway for Golidocitinib.
Experimental Protocol for Final Amide Coupling
The final step in the synthesis involves the amide coupling of 3-{2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]pyrimidin-4-yl}-1H-indol-7-amine with (R)-2-(4-methylpiperazin-1-yl)propanoic acid.[3]
Materials and Reagents:
-
3-{2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]pyrimidin-4-yl}-1H-indol-7-amine
-
(R)-2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
THF (Tetrahydrofuran)
-
Ethyl acetate
-
Saturated NaCl solution
Procedure:
-
To a solution of 3-{2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]pyrimidin-4-yl}-1H-indol-7-amine (1.0 eq) and (R)-2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride (1.2 eq) in THF is added HATU (2.0 eq).[3]
-
DIPEA (4.0 eq) is added to the mixture, and the resulting suspension is stirred at room temperature for 3 hours.[3]
-
The reaction mixture is then diluted with ethyl acetate and washed with a saturated NaCl solution.[3]
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield Golidocitinib.
Preclinical Pharmacology
Golidocitinib has demonstrated potent and selective inhibition of JAK1 in preclinical studies.
Kinase Inhibitory Activity
| Kinase | IC50 (nM) | Selectivity vs. JAK1 |
| JAK1 | 70 | - |
| JAK2 | >14,000 | >200-fold |
| JAK3 | >28,000 | >400-fold |
| TYK2 | >14,000 | >200-fold |
Data compiled from publicly available sources indicating >200-400 fold selectivity.[6]
In Vivo Efficacy
In xenograft models of T-cell lymphoma, Golidocitinib demonstrated significant dose-dependent anti-tumor activity.[6] It showed superior and more sustained suppression of JAK1/STAT3 signaling compared to less selective JAK inhibitors.[4]
Clinical Development
Golidocitinib has undergone extensive clinical evaluation, most notably in the JACKPOT8 trial for the treatment of r/r PTCL.
JACKPOT8 Clinical Trial (NCT04105010)
The JACKPOT8 study is a multinational, open-label, Phase 1/2 trial designed to evaluate the safety, tolerability, and anti-tumor efficacy of Golidocitinib monotherapy.[7][8]
Study Design:
-
Phase 1: Dose escalation to determine the recommended Phase 2 dose (RP2D).[7][8]
-
Phase 2: Single-arm expansion at the RP2D to assess efficacy and safety in a larger patient population.[7][8]
Key Eligibility Criteria:
-
Inclusion: Histologically confirmed r/r PTCL, measurable disease, and having received at least one prior systemic therapy.[8]
-
Exclusion: Prior treatment with a JAK or STAT3 inhibitor, allogeneic stem cell transplant, and active CNS lymphoma.[8]
Efficacy Results (Phase 2):
| Endpoint | Value |
| Objective Response Rate (ORR) | 44.3% [9] |
| Complete Response Rate (CRR) | 23.9% [9] |
| Median Duration of Response (mDoR) | 20.7 months [9] |
Safety Profile: The most common treatment-related adverse events were hematological and generally manageable.[3]
| Adverse Event (Grade ≥3) | Incidence |
| Neutropenia | 29.4%[10] |
| Thrombocytopenia | 15.7%[10] |
| Pneumonia | 11.8%[10] |
Data from an early analysis of the JACKPOT8 trial.
Conclusion
Golidocitinib is a testament to the success of a translational, science-driven approach to drug discovery. Its high selectivity for JAK1 translates into a promising efficacy and safety profile for patients with r/r PTCL, a challenging disease with limited treatment options. The data presented in this technical guide underscore the potential of Golidocitinib as a valuable addition to the therapeutic armamentarium for T-cell lymphomas. Further investigations into its utility in other JAK/STAT-mediated diseases are warranted.
References
- 1. Therapeutic Targeting of the Janus Kinase/Signal Transducer and Activator of Transcription Pathway in Cutaneous T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dizal Pharmaceutical Receives U.S. FDA Fast Track Designation for DZD4205 (Golidocitinib) for the Treatment of Refractory or Relapsed Peripheral T-Cell Lymphoma [prnewswire.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Pharmacokinetic characteristics of golidocitinib, a highly selective JAK1 inhibitor, in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacokinetic characteristics of golidocitinib, a highly selective JAK1 inhibitor, in healthy adult participants [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Clinical Trial: NCT04105010 - My Cancer Genome [mycancergenome.org]
- 8. ichgcp.net [ichgcp.net]
- 9. Dizal Pharma [dizalpharma.com]
- 10. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
Golidocitinib: A Deep Dive into its Structure-Activity Relationship and Preclinical Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Golidocitinib (formerly AZD4205) is an orally bioavailable, potent, and highly selective inhibitor of Janus kinase 1 (JAK1) that has shown significant promise in the treatment of hematological malignancies, particularly relapsed or refractory peripheral T-cell lymphoma (r/r PTCL).[1][2] Its design is the culmination of extensive structure-activity relationship (SAR) studies aimed at optimizing potency for JAK1 while minimizing activity against other JAK family members (JAK2, JAK3, and TYK2) to achieve a favorable safety profile.[3] This technical guide provides a detailed overview of the SAR studies, experimental protocols, and the underlying signaling pathways central to the development of Golidocitinib.
Mechanism of Action and Therapeutic Rationale
Golidocitinib exerts its therapeutic effect by inhibiting the JAK/STAT signaling pathway, a critical mediator of cellular responses to cytokines and growth factors.[1][3] Dysregulation of this pathway is a known driver in various cancers, leading to uncontrolled cell proliferation and survival.[3] JAK1, in particular, is a key mediator of STAT3 phosphorylation, which is implicated in neoplastic transformation, apoptosis resistance, and immune evasion.[3][4] By selectively targeting the ATP-binding site of JAK1, Golidocitinib blocks downstream STAT signaling, thereby disrupting the pathological processes that promote tumor growth.[1][3] The high selectivity for JAK1 over other JAK isoforms is a critical attribute, as it is believed to reduce off-target toxicities associated with broader JAK inhibition.[3]
Signaling Pathway of Golidocitinib's Action
References
Golidocitinib Target Engagement Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Golidocitinib (formerly DZD4205) is a potent and highly selective oral inhibitor of Janus kinase 1 (JAK1).[1][2] The JAK/STAT signaling pathway is a critical mediator of cytokine and growth factor signaling, playing a pivotal role in immune response, inflammation, and cell proliferation.[1] Dysregulation of this pathway is implicated in various malignancies, making JAK1 an attractive therapeutic target.[1][3] Golidocitinib exerts its therapeutic effect by selectively inhibiting JAK1, leading to the suppression of the downstream STAT signaling pathway.[1] This technical guide provides an in-depth overview of the core target engagement assays for golidocitinib, including detailed experimental protocols and quantitative data to support researchers in the field of drug development.
Mechanism of Action and Signaling Pathway
Golidocitinib is an ATP-competitive inhibitor of JAK1.[4] The binding of cytokines to their receptors triggers the activation of JAKs, which in turn phosphorylate the receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Activated JAKs then phosphorylate STATs, leading to their dimerization, nuclear translocation, and modulation of target gene expression.[4] By inhibiting JAK1, golidocitinib effectively blocks this signaling cascade.[1]
Quantitative Data on Golidocitinib Activity
The selectivity and potency of golidocitinib have been characterized through various biochemical and cellular assays. Below is a summary of key quantitative data.
| Parameter | Target | Value | Assay Type | Reference |
| IC50 | JAK1 | 73 nM | Biochemical Assay (High ATP) | [5] |
| JAK2 | 13,233 nM | Biochemical Assay (High ATP) | [5] | |
| JAK3 | >30,000 nM | Biochemical Assay (High ATP) | [5] | |
| Ki | JAK1 | 2.8 nM | Biochemical Assay | [5] |
| Cellular IC50 | p-STAT3 Inhibition | 128 nM | Cell-based Assay | [5] |
Table 1: Biochemical and Cellular Activity of Golidocitinib.
Experimental Protocols for Target Engagement Assays
Confirming that a drug candidate interacts with its intended target within a cellular context is a critical step in drug development. The following are detailed protocols for two widely used target engagement assays applicable to golidocitinib: the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA).
NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay for JAK1
The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (the donor) and a fluorescently labeled tracer that binds to the active site of the target (the acceptor). A test compound that also binds to the active site will compete with the tracer, leading to a decrease in the BRET signal.
Detailed Protocol:
-
Cell Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS.
-
Co-transfect cells with a plasmid encoding the JAK1-NanoLuc® fusion protein and a carrier DNA (e.g., pGEM-3Zf(-)) at a ratio of 1:10 (target:carrier) using a suitable transfection reagent. This helps to titrate the expression level of the target protein for optimal assay performance.
-
-
Cell Plating:
-
24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.
-
Seed the cells into a 96-well, white, flat-bottom plate at a density of 2 x 10^4 cells per well in a volume of 100 µL.
-
-
Compound and Tracer Addition:
-
Prepare a serial dilution of golidocitinib in Opti-MEM®.
-
Prepare the NanoBRET™ Tracer K-10 at the desired concentration in Opti-MEM®. The optimal tracer concentration should be determined empirically but is typically around the EC50 of the tracer for the target.
-
Add 50 µL of the golidocitinib dilution to the appropriate wells.
-
Immediately after, add 50 µL of the NanoBRET™ Tracer K-10 solution to all wells.
-
-
Incubation:
-
Incubate the plate for 2 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate by diluting it in the provided buffer according to the manufacturer's instructions. Also, add the Extracellular NanoLuc® Inhibitor to this solution to quench any signal from non-internalized NanoLuc® protein.
-
Add 25 µL of the substrate/inhibitor mix to each well.
-
Read the plate on a luminometer equipped with two filters to measure the donor (NanoLuc®, ~460 nm) and acceptor (Tracer, ~618 nm) emission signals.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a control with a high concentration of a known inhibitor (100% inhibition).
-
Plot the normalized BRET ratio against the logarithm of the golidocitinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA® is a biophysical assay that measures the thermal stability of a protein in its native cellular environment.[6] The principle is that the binding of a ligand, such as golidocitinib, can stabilize its target protein, leading to an increase in the protein's melting temperature (Tm).[6] This change in thermal stability is detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.[6]
Detailed Protocol:
-
Cell Treatment:
-
Culture a suitable cell line (e.g., a T-cell lymphoma line with known JAK/STAT pathway activation) to a sufficient density.
-
Treat the cells with golidocitinib at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Treatment:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze the amount of soluble JAK1 in each sample by Western blotting using a specific anti-JAK1 antibody. Alternatively, a more high-throughput method like an enzyme-linked immunosorbent assay (ELISA) or AlphaLISA® can be used if available.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot or the signal from the immunoassay.
-
For each treatment group (vehicle and golidocitinib), plot the relative amount of soluble JAK1 as a function of temperature.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for each condition. A shift in the Tm to a higher temperature in the golidocitinib-treated samples compared to the vehicle control indicates target engagement.
-
Conclusion
The target engagement assays detailed in this guide, NanoBRET™ and CETSA®, provide robust and reliable methods for confirming the interaction of golidocitinib with its intended target, JAK1, in a physiologically relevant cellular environment. The quantitative data on golidocitinib's potency and selectivity, combined with these detailed protocols, offer a comprehensive resource for researchers and drug development professionals working on JAK inhibitors. The provided diagrams of the signaling pathway and experimental workflows serve to visually clarify these complex processes. Successful implementation of these assays is crucial for the continued development and characterization of golidocitinib and other targeted therapies.
References
- 1. What clinical trials have been conducted for Golidocitinib? [synapse.patsnap.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Phase I dose escalation and expansion study of golidocitinib, a highly selective JAK1 inhibitor, in relapsed or refractory peripheral T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic characteristics of golidocitinib, a highly selective JAK1 inhibitor, in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Golidocitinib's Impact on Cytokine Signaling: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Golidocitinib (formerly DZD4205) is an orally administered, potent, and highly selective inhibitor of Janus kinase 1 (JAK1).[1][2][3][4] Its development and recent conditional approval in China for relapsed or refractory peripheral T-cell lymphoma (r/r PTCL) highlight the therapeutic potential of targeting specific nodes within cytokine signaling pathways.[1][5] This technical guide delves into the core mechanism of golidocitinib, its effects on cytokine signaling, and the experimental validation of its activity.
The Central Role of the JAK-STAT Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors.[3][6][7] This pathway plays a fundamental role in immunity, cell proliferation, differentiation, and apoptosis.[4][7] Many cytokines, particularly Type I and Type II cytokines, rely on the JAK-STAT pathway to transmit signals from extracellular receptors to the nucleus, leading to gene transcription.[4][7] Dysregulation and constitutive activation of the JAK-STAT pathway are associated with various malignancies, including PTCL, and autoimmune diseases.[1][4][8]
The canonical JAK-STAT signaling pathway is initiated when a cytokine binds to its corresponding receptor, leading to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.
Golidocitinib's Mechanism of Action: Selective JAK1 Inhibition
Golidocitinib exerts its therapeutic effect through the potent and selective inhibition of JAK1.[2][9] As an ATP-competitive inhibitor, it blocks the kinase activity of JAK1, thereby preventing the phosphorylation and subsequent activation of downstream STAT proteins, particularly STAT3.[4][6][7] JAK1 is a key signaling component for numerous cytokines, and its inhibition by golidocitinib effectively disrupts these signaling cascades.[3][6] This targeted approach is designed to suppress pathological signaling in cancer and immune cells while minimizing off-target effects associated with broader JAK inhibition.[2]
Quantitative Profile of Golidocitinib
The efficacy and safety profile of golidocitinib are underpinned by its high selectivity for JAK1 over other members of the JAK family.
Table 1: Kinase Selectivity Profile of Golidocitinib
| Kinase | IC50 (nM) | Selectivity Fold vs. JAK1 | Reference |
| JAK1 | - | - | [4][5][7][10] |
| JAK2 | 13,233 | >200-400x | [5][10][11] |
| JAK3 | >30,000 | >200-400x | [5][10][11] |
| TYK2 | - | >200-400x | [5][10] |
Note: Specific IC50 for JAK1 and TYK2 were not detailed in the provided search results, but selectivity is consistently reported as >200-400 fold over other JAK family members.
This high degree of selectivity is critical for achieving sustained modulation of JAK1/STAT3 signaling, which is considered essential for efficacy in conditions like r/r PTCL, while potentially mitigating side effects associated with inhibiting JAK2 (e.g., myelosuppression) and JAK3 (e.g., immunosuppression).[2][4]
Clinical Efficacy and Pharmacodynamics
Clinical trials, particularly the multinational JACKPOT8 study, have demonstrated golidocitinib's potent antitumor activity in a heavily pretreated r/r PTCL population.[1][8][12] The observed clinical responses provide in vivo validation of the therapeutic hypothesis that targeting the JAK/STAT pathway is a viable strategy for this disease.
Table 2: Clinical Efficacy of Golidocitinib in r/r PTCL (JACKPOT8 Study)
| Parameter | Result | Reference |
| Objective Response Rate (ORR) | 44.3% | [2][5][12][13] |
| Complete Response (CR) Rate | 23.9% | [2][5][13] |
| Median Duration of Response (DoR) | 20.7 months | [5][12][13] |
| Median Progression-Free Survival (PFS) | 5.6 months | [12][13] |
| Median Overall Survival (OS) | 19.4 months | [12][13] |
Biomarker analyses from these studies suggest a potential correlation between aberrations in the JAK/STAT pathway and clinical activity, with a positive trend observed between high baseline levels of phosphorylated STAT3 (pSTAT3) and clinical benefit.[8][14]
Experimental Protocols
The characterization of golidocitinib's activity involves standard and specialized pharmacological assays. While specific, detailed protocols are proprietary, the principles are based on established methodologies.
Kinase Inhibition Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of golidocitinib against a panel of kinases, particularly the JAK family.
-
Methodology: These are typically cell-free assays using purified recombinant kinase domains. A known concentration of the kinase is incubated with its specific substrate (e.g., a peptide) and ATP in the presence of varying concentrations of the inhibitor (golidocitinib). The extent of substrate phosphorylation is measured, often using radiometric (e.g., ³³P-ATP) or fluorescence-based methods (e.g., LanthaScreen™, HTRF®). The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.
Cell-Based Phospho-STAT (pSTAT) Inhibition Assays
-
Objective: To measure the functional inhibition of JAK1 signaling within a cellular context.
-
Methodology: Human whole blood or specific cell lines (e.g., those known to have activated JAK/STAT pathways) are pre-incubated with various concentrations of golidocitinib.[7][11] Subsequently, the cells are stimulated with a cytokine known to signal through JAK1 (e.g., IL-6 or IFNγ) to induce STAT phosphorylation. Cells are then lysed, and the levels of phosphorylated STATs (e.g., pSTAT3) are quantified using methods such as Western blotting, ELISA, or flow cytometry with phospho-specific antibodies. The IC50 is determined as the concentration of golidocitinib that inhibits 50% of the cytokine-induced STAT phosphorylation. Golidocitinib demonstrated potent inhibition of p-STAT3 in a cell-based assay with an IC50 of 128 nM.[11]
Pharmacokinetic (PK) Studies
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of golidocitinib in vivo.
-
Methodology: As described in the JACKPOT2 and JACKPOT3 Phase I studies, single-ascending and multiple-ascending doses of golidocitinib were administered to healthy participants.[4][11] Blood samples were collected at multiple time points post-dose to measure plasma concentrations of the drug using validated analytical methods (e.g., LC-MS/MS). Key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life were calculated.[4] These studies established a favorable PK profile suitable for once-daily oral dosing.[2][4]
Conclusion
Golidocitinib is a first-in-class, highly selective JAK1 inhibitor that effectively disrupts the JAK/STAT signaling pathway.[2][5] Its potent and specific inhibition of JAK1, supported by quantitative in vitro data, translates into significant and durable clinical responses in patients with r/r PTCL, a disease often characterized by aberrant JAK/STAT activation.[13][14] The development of golidocitinib underscores the value of precision targeting within cytokine signaling networks for therapeutic benefit in oncology and potentially other immune-mediated diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. What clinical trials have been conducted for Golidocitinib? [synapse.patsnap.com]
- 3. Facebook [cancer.gov]
- 4. Frontiers | Pharmacokinetic characteristics of golidocitinib, a highly selective JAK1 inhibitor, in healthy adult participants [frontiersin.org]
- 5. Golidocitinib Approved in China as First-in-class JAK1 Only Inhibitor for the Treatment of Relapsed or Refractory Peripheral T-Cell Lymphoma [prnewswire.com]
- 6. Golidocitinib | C25H31N9O2 | CID 126715380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic characteristics of golidocitinib, a highly selective JAK1 inhibitor, in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase I dose escalation and expansion study of golidocitinib, a highly selective JAK1 inhibitor, in relapsed or refractory peripheral T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. pharmafocusamerica.com [pharmafocusamerica.com]
- 11. researchgate.net [researchgate.net]
- 12. Golidocitinib in Relapsed or Refractory Peripheral T-Cell Lymphoma - The ASCO Post [ascopost.com]
- 13. onclive.com [onclive.com]
- 14. ashpublications.org [ashpublications.org]
Methodological & Application
Golidocitinib Protocol for In Vitro Cell Culture Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Golidocitinib (formerly DZD4205) is an orally available, potent, and highly selective inhibitor of Janus kinase 1 (JAK1).[1][2] The JAK/STAT signaling pathway is a critical mediator of cytokine signaling, and its dysregulation is implicated in the pathogenesis of various hematological malignancies, including peripheral T-cell lymphoma (PTCL).[1][2] Golidocitinib specifically targets JAK1, leading to the suppression of the downstream STAT3 signaling pathway, which in turn modulates cell proliferation and survival.[3] Preclinical studies have demonstrated that golidocitinib exhibits profound, dose-dependent anti-tumor activities in T-lymphoma cell lines.[1][2][3] This document provides detailed protocols for in vitro studies of golidocitinib in cell culture, focusing on its effects on cell viability and the modulation of STAT3 phosphorylation in PTCL cell lines.
Mechanism of Action
Golidocitinib is a selective inhibitor of JAK1, a key enzyme in the JAK/STAT signaling cascade. In many T-cell lymphomas, this pathway is constitutively active, driving cell proliferation and survival. By inhibiting JAK1, golidocitinib blocks the phosphorylation and activation of downstream STAT proteins, particularly STAT3. This interruption of the signaling cascade leads to decreased expression of target genes involved in cell cycle progression and apoptosis, ultimately resulting in the anti-tumor effects observed in sensitive cell lines.
Signaling Pathway of Golidocitinib
Caption: Golidocitinib inhibits JAK1, blocking STAT3 phosphorylation and downstream signaling.
Data Presentation
While specific IC50 values for golidocitinib in various PTCL cell lines are not extensively published in the public domain, preclinical data has consistently shown its potent anti-proliferative effects. The table below is a representative example of how such data would be presented.
| Cell Line | Histological Subtype | Golidocitinib IC50 (nM) |
| Jurkat | Acute T-cell Leukemia | Data not publicly available |
| HuT-78 | Cutaneous T-cell Lymphoma | Data not publicly available |
| Karpas 299 | Anaplastic Large Cell Lymphoma | Data not publicly available |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | Data not publicly available |
Note: The above table is for illustrative purposes. Specific experimental values need to be determined empirically.
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vitro activity of golidocitinib.
Cell Culture of Peripheral T-Cell Lymphoma (PTCL) Cell Lines
Objective: To maintain healthy and viable PTCL cell lines for subsequent experiments.
Materials:
-
PTCL cell lines (e.g., Jurkat, HuT-78, Karpas 299)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
Phosphate Buffered Saline (PBS)
-
Trypan Blue solution
-
Hemocytometer
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Culture PTCL cell lines in RPMI-1640 medium supplemented with 10-20% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Monitor cell density and viability regularly using a microscope and Trypan Blue exclusion.
-
Subculture cells every 2-3 days to maintain exponential growth. For suspension cells, this involves diluting the cell culture to a lower density. For adherent cells, use trypsin-EDTA to detach cells before reseeding.
-
Ensure cell viability is >95% before initiating any experiment.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of golidocitinib on the viability and proliferation of PTCL cell lines and to calculate the IC50 value.
Materials:
-
PTCL cell lines
-
Golidocitinib (stock solution in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed PTCL cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of golidocitinib in complete medium. The final concentrations should typically range from 0.1 nM to 10 µM. Include a vehicle control (DMSO) and a no-cell control.
-
Add 100 µL of the diluted golidocitinib solutions to the respective wells.
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Experimental Workflow for Cell Viability Assay
Caption: A stepwise workflow for assessing cell viability using the MTT assay.
Western Blotting for Phospho-STAT3
Objective: To assess the effect of golidocitinib on the phosphorylation of STAT3 in PTCL cell lines.
Materials:
-
PTCL cell lines
-
Golidocitinib
-
Complete cell culture medium
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pSTAT3, anti-STAT3, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed PTCL cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of golidocitinib (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control.
-
Lyse the cells with RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pSTAT3, total STAT3, and a loading control (GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of pSTAT3.
Logical Relationship in Dose-Response Analysis
Caption: The relationship between golidocitinib concentration and cellular effects.
Conclusion
The protocols outlined in this document provide a framework for the in vitro evaluation of golidocitinib in PTCL cell lines. These experiments are crucial for understanding the compound's mechanism of action and for determining its potency and efficacy at a cellular level. Consistent with preclinical findings, these assays are expected to demonstrate a dose-dependent inhibition of cell proliferation and STAT3 phosphorylation in sensitive PTCL cell lines.
References
Golidocitinib: Application Notes and Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
Golidocitinib is a potent and selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the JAK/STAT signaling pathway.[1][2] Dysregulation of this pathway is implicated in various malignancies, making golidocitinib a compound of significant interest for cancer research and drug development.[3][4] This document provides detailed application notes and protocols for the solubility and preparation of golidocitinib for laboratory use, intended to support reproducible and effective research.
Physicochemical Properties and Solubility
Golidocitinib is an orally available small molecule inhibitor.[2] Understanding its solubility is critical for the preparation of stock solutions and experimental media. The solubility of golidocitinib in various common laboratory solvents is summarized in the table below. It is important to note that using fresh, anhydrous solvents is recommended, as hygroscopic solvents like DMSO can absorb moisture, which may reduce the solubility of the compound.[5][6]
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100[5] - 250[7] | 204.26[5] - 510.65[7] | Ultrasonic treatment may be required to achieve maximum solubility.[5][7] Use of newly opened DMSO is recommended.[5] |
| Ethanol | 12[6] | ~24.5 | |
| Water | Insoluble[6] | Insoluble | |
| Saline | Insoluble | Insoluble | Can be formulated as a suspension for in vivo use. |
| Corn Oil | Soluble (≥ 2.5) | Soluble (≥ 5.11) | Used as a vehicle for in vivo oral administration.[5] |
Molecular Weight of Golidocitinib: 489.57 g/mol [5]
Experimental Protocols
Preparation of Golidocitinib Stock Solutions
Materials:
-
Golidocitinib powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Weighing: Accurately weigh the desired amount of golidocitinib powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM). A common high-concentration stock is 100 mg/mL in DMSO.[5]
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.[5][7] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquoted stock solutions at -20°C or -80°C for long-term storage.[5] At -80°C, the stock solution is stable for up to two years, while at -20°C, it is stable for up to one year.[5]
Preparation of Working Solutions for In Vitro Assays
Materials:
-
Golidocitinib stock solution (in DMSO)
-
Sterile Phosphate-Buffered Saline (PBS) or cell culture medium
-
Sterile dilution tubes
Protocol:
-
Thawing: Thaw a single aliquot of the golidocitinib stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile PBS or cell culture medium to achieve the desired final concentrations for your experiment.
-
Final DMSO Concentration: It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Vortexing: Gently vortex the working solutions to ensure homogeneity before adding to the cell cultures.
-
Immediate Use: It is recommended to prepare working solutions fresh for each experiment and use them immediately.
Mechanism of Action and Signaling Pathway
Golidocitinib is a selective inhibitor of JAK1.[1][2] The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, differentiation, and apoptosis.[8] In many cancers, this pathway is constitutively activated, leading to uncontrolled cell growth and survival.[3]
The general mechanism is as follows:
-
Cytokine Binding: A cytokine binds to its receptor on the cell surface.
-
JAK Activation: This binding brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation.
-
STAT Phosphorylation: The activated JAKs then phosphorylate STAT proteins.
-
STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize and translocate to the nucleus.
-
Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences and regulate the transcription of target genes.[8][9]
Golidocitinib exerts its therapeutic effect by binding to the ATP-binding site of JAK1, thereby preventing its activation and inhibiting the downstream phosphorylation of STAT proteins.[1] This blockade disrupts the pathological signaling that promotes tumor growth.
Visualizations
References
- 1. What clinical trials have been conducted for Golidocitinib? [synapse.patsnap.com]
- 2. What is the therapeutic class of Golidocitinib? [synapse.patsnap.com]
- 3. Phase I dose escalation and expansion study of golidocitinib, a highly selective JAK1 inhibitor, in relapsed or refractory peripheral T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Golidocitinib | JAK | TargetMol [targetmol.com]
- 8. Pharmacokinetic characteristics of golidocitinib, a highly selective JAK1 inhibitor, in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Targeting of the Janus Kinase/Signal Transducer and Activator of Transcription Pathway in Cutaneous T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Protocol for Determining pSTAT3 Inhibition by Golidocitinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical protein involved in numerous cellular processes, including cell proliferation, differentiation, and apoptosis.[1] The phosphorylation of STAT3 at the tyrosine 705 residue (pSTAT3) is a key step in its activation, which is primarily mediated by Janus kinases (JAKs).[2][3] Dysregulation of the JAK/STAT signaling pathway is implicated in various diseases, particularly in cancer, making it a significant target for therapeutic intervention.[4]
Golidocitinib (also known as AZD4205) is a potent and highly selective inhibitor of JAK1.[2][5] By targeting JAK1, Golidocitinib effectively suppresses the downstream phosphorylation of STAT3, thereby inhibiting the activation of the STAT3 signaling pathway.[2][5] This application note provides a detailed protocol for utilizing Western blotting to assess the inhibitory effect of Golidocitinib on STAT3 phosphorylation in a cellular context. Western blotting is a widely used technique to detect and quantify specific proteins in a sample, making it an ideal method to measure the levels of pSTAT3.[5]
Signaling Pathway
The JAK/STAT signaling cascade is initiated by the binding of cytokines or growth factors to their corresponding receptors on the cell surface. This binding event leads to the activation of receptor-associated JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs then dimerize and translocate to the nucleus, where they act as transcription factors, regulating the expression of target genes involved in cell growth and survival.[2][3] Golidocitinib, as a selective JAK1 inhibitor, interrupts this pathway at the initial phosphorylation step of STAT3.
Experimental Workflow
The overall workflow for assessing pSTAT3 inhibition by Golidocitinib involves several key steps, from cell culture and treatment to data analysis.
Materials and Methods
Reagents and Materials
-
Cell line with active JAK/STAT signaling (e.g., peripheral T-cell lymphoma cell line)
-
Cell culture medium and supplements
-
Golidocitinib (AZD4205)
-
DMSO (vehicle control)
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Precast polyacrylamide gels (e.g., 4-20%)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-pSTAT3 (Tyr705)
-
Mouse anti-total STAT3
-
Rabbit anti-β-actin (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Experimental Protocol
1. Cell Culture and Treatment: a. Culture the selected cell line under standard conditions. b. Seed cells at an appropriate density and allow them to adhere or reach a logarithmic growth phase. c. Treat cells with varying concentrations of Golidocitinib (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2, 6, 12, 24 hours). Include a vehicle control (DMSO).
2. Cell Lysis: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. c. Incubate on ice for 30 minutes, with occasional vortexing. d. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. e. Collect the supernatant containing the protein extract.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) into the wells of a precast polyacrylamide gel. d. Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. b. Confirm the transfer efficiency by staining the membrane with Ponceau S.
6. Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody against pSTAT3 (Tyr705) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature. e. Wash the membrane again three times with TBST for 10 minutes each.
7. Signal Detection and Analysis: a. Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane. b. Capture the chemiluminescent signal using a digital imaging system. c. To normalize the data, strip the membrane and re-probe with antibodies against total STAT3 and a loading control (e.g., β-actin). d. Quantify the band intensities using densitometry software. Normalize the pSTAT3 signal to the total STAT3 signal and then to the loading control.
Data Presentation
The following table represents hypothetical quantitative data illustrating the dose-dependent inhibition of pSTAT3 by Golidocitinib. Preclinical studies have shown a strong correlation between Golidocitinib exposure and the modulation of pSTAT3.[6] Golidocitinib has an IC50 of approximately 70 nM for JAK1 inhibition. The data below is representative of what might be observed in a T-cell lymphoma cell line treated for 24 hours.
| Golidocitinib Concentration (nM) | pSTAT3/Total STAT3 Ratio (Normalized to Control) | % Inhibition of pSTAT3 |
| 0 (Vehicle) | 1.00 | 0% |
| 10 | 0.85 | 15% |
| 50 | 0.55 | 45% |
| 100 | 0.25 | 75% |
| 500 | 0.05 | 95% |
Conclusion
This application note provides a comprehensive protocol for the detection and quantification of pSTAT3 inhibition by Golidocitinib using Western blotting. This method is essential for researchers and drug development professionals to evaluate the in vitro efficacy of Golidocitinib and similar JAK inhibitors. The provided signaling pathway and experimental workflow diagrams offer a clear visual guide to the underlying biological processes and the experimental design. Accurate and reproducible assessment of pSTAT3 levels is crucial for understanding the mechanism of action of JAK inhibitors and for the development of novel cancer therapeutics.
References
- 1. Ex vivo effect of JAK inhibition on JAK-STAT1 pathway hyperactivation in patients with dominant-negative STAT3 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic characteristics of golidocitinib, a highly selective JAK1 inhibitor, in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What clinical trials have been conducted for Golidocitinib? [synapse.patsnap.com]
- 6. manage.ercongressi.it [manage.ercongressi.it]
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Following Golidocitinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Golidocitinib is an orally administered, potent, and selective inhibitor of Janus kinase 1 (JAK1).[1][2] By targeting the JAK/STAT signaling pathway, Golidocitinib modulates cytokine-mediated signaling that is crucial for the proliferation and survival of malignant cells, particularly in hematological cancers like peripheral T-cell lymphoma (PTCL).[1][3] Beyond its direct anti-tumor effects, Golidocitinib is also understood to influence the immune microenvironment.[3] Flow cytometry is an indispensable tool for dissecting the intricate changes in immune cell populations following therapeutic intervention. This document provides detailed application notes and protocols for the flow cytometric analysis of immune cells in patients undergoing Golidocitinib treatment.
Mechanism of Action: Golidocitinib and the JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for a variety of cytokines and growth factors involved in immunity, inflammation, and cell proliferation.[1] Golidocitinib exerts its therapeutic effect by selectively inhibiting JAK1, a key component of this pathway.[1] This inhibition disrupts the downstream signaling of several cytokines, thereby impeding the activation of STAT proteins and the subsequent transcription of target genes that promote cell growth and survival.[1] Preliminary evidence suggests that Golidocitinib's mechanism of action extends beyond direct tumor cell killing to normalizing the immune response.[3]
References
Application Notes: Golidocitinib for Studying the JAK/STAT Pathway in Autoimmune Disease Models
Introduction
Golidocitinib (DZD4205) is an orally available, potent, and highly selective inhibitor of Janus kinase 1 (JAK1).[1][2][3] The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is a critical mediator of cytokine signaling that is frequently dysregulated in inflammatory and autoimmune diseases such as rheumatoid arthritis and psoriasis.[4][5][6] Cytokines binding to their receptors activate associated JAKs, which then phosphorylate STAT proteins. These phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of genes involved in inflammation, immunity, and cell proliferation.[2][6][7]
Golidocitinib's mechanism of action involves selectively binding to the ATP-binding site of JAK1, preventing its activation and subsequently inhibiting the phosphorylation and activation of downstream STAT proteins, particularly STAT3.[1][2] Its high selectivity for JAK1 (over 200-fold compared to other JAK family members like JAK2, JAK3, and TYK2) minimizes off-target effects, offering a favorable safety profile.[1][2][7] Preclinical studies have demonstrated Golidocitinib's efficacy in animal models of autoimmune disease, making it a valuable tool for researchers studying the role of the JAK1/STAT pathway in autoimmunity.[2][7]
Quantitative Data Summary
This section summarizes the key quantitative parameters of Golidocitinib, providing researchers with essential data for experimental design.
Table 1: In Vitro Potency and Selectivity of Golidocitinib
| Target | IC50 (nM) | Selectivity vs. JAK1 | Reference |
| JAK1 | 70 | - | [3] |
| JAK2 | >14,000 | >200-fold | [2][8] |
| JAK3 | >14,000 | >200-fold | [2][8] |
| TYK2 | >14,000 | >200-fold | [2][8] |
| Cell-based p-STAT3 | 128 | - | [8] |
Table 2: Pharmacokinetic Properties of Golidocitinib in Healthy Adults (Single Oral Dose)
| Dose | Cmax (ng/mL) | AUC0-inf (ng·h/mL) | t1/2 (hours) | Reference |
| 25 mg | 100 (15.5) | 1850 (18.6) | 2.5 (0.36) | [2] |
| 50 mg | 169 (10.8) | 3190 (11.7) | 2.8 (0.37) | [2] |
| 100 mg | 375 (13.1) | 7190 (16.4) | 2.6 (0.49) | [2] |
| (Values are presented as Geometric Mean (CV%)). |
Visualized Pathways and Workflows
Golidocitinib Mechanism of Action in the JAK/STAT Pathway
Caption: Golidocitinib selectively inhibits JAK1, blocking STAT phosphorylation and downstream gene transcription.
Experimental Workflow for In Vivo Autoimmune Model Study
Caption: Workflow for evaluating Golidocitinib in a rat model of collagen-induced arthritis.
Experimental Protocols
Protocol 1: In Vitro JAK1 Kinase Inhibition Assay
This protocol is designed to determine the IC50 of Golidocitinib against recombinant JAK1 enzyme.[9][10][11]
Materials:
-
Recombinant human JAK1 enzyme
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Substrate peptide (e.g., IRS-1tide)[11]
-
ATP
-
Golidocitinib (dissolved in DMSO)
-
Kinase-Glo® Max Luminescence Kinase Assay Kit
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare Golidocitinib Dilutions: Perform a serial dilution of Golidocitinib in DMSO, then dilute further in Kinase Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).
-
Prepare Master Mixture: Prepare a master mix containing Kinase Assay Buffer, ATP (at Km concentration), and the substrate peptide.[11]
-
Set Up Assay Plate:
-
Add 5 µL of diluted Golidocitinib, vehicle control (DMSO), or positive control inhibitor to appropriate wells.
-
Add 25 µL of the master mixture to every well.
-
-
Initiate Reaction: Add 20 µL of diluted JAK1 enzyme (~5 ng/µl) to all wells except the "blank" control. For the blank, add 20 µL of Kinase Assay Buffer.[11]
-
Incubation: Cover the plate and incubate at 30°C for 45 minutes.[11]
-
Detect Kinase Activity:
-
Allow the Kinase-Glo® Max reagent to equilibrate to room temperature.
-
Add 50 µL of Kinase-Glo® Max reagent to each well.
-
Incubate at room temperature for 15 minutes in the dark.
-
-
Read Plate: Measure luminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each Golidocitinib concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cellular Phospho-STAT3 (p-STAT3) Inhibition Assay by Flow Cytometry
This protocol measures the ability of Golidocitinib to inhibit cytokine-induced STAT3 phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).[12][13]
Materials:
-
Freshly drawn whole blood or isolated PBMCs
-
Cytokine stimulant (e.g., Interleukin-6, IL-6)
-
Golidocitinib
-
Phosphate Buffered Saline (PBS)
-
Fixation Buffer (e.g., 1.5% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., ice-cold 100% Methanol)
-
Fluorochrome-conjugated antibodies: anti-p-STAT3 (Tyr705), anti-CD3, anti-CD4
-
FACS tubes and flow cytometer
Procedure:
-
Compound Incubation: Aliquot 100 µL of whole blood or PBMCs (1x10^6 cells/mL) into FACS tubes. Add Golidocitinib at various concentrations and incubate for 1-2 hours at 37°C. Include a vehicle (DMSO) control.
-
Cytokine Stimulation: Add IL-6 (final concentration ~50 ng/mL) to all tubes except the unstimulated control. Incubate for 15 minutes at 37°C.[13]
-
Fixation: Immediately stop the stimulation by adding 1 mL of pre-warmed Fixation Buffer. Incubate for 10 minutes at room temperature.
-
Permeabilization: Centrifuge cells, discard the supernatant, and resuspend the pellet in 1 mL of ice-cold Methanol. Incubate on ice for 15 minutes.[13]
-
Antibody Staining:
-
Wash cells twice with PBS containing 1% BSA.
-
Resuspend the cell pellet in 100 µL of staining buffer containing the anti-p-STAT3, anti-CD3, and anti-CD4 antibodies.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Acquisition: Wash cells once, resuspend in PBS, and acquire data on a flow cytometer.
-
Data Analysis: Gate on CD3+/CD4+ T-lymphocytes. Determine the Median Fluorescence Intensity (MFI) of p-STAT3 for each condition. Calculate the percent inhibition of p-STAT3 signaling relative to the stimulated vehicle control.
Protocol 3: In Vivo Efficacy in a Rat Collagen-Induced Arthritis (CIA) Model
This protocol outlines the use of Golidocitinib in a therapeutic regimen for the widely used rat CIA model of rheumatoid arthritis.[14][15][16]
Materials:
-
Lewis or Wistar-Lewis rats (female, 7-8 weeks old).[14]
-
Bovine Type II Collagen (CII)
-
Incomplete Freund's Adjuvant (IFA)
-
Golidocitinib formulation for oral gavage
-
Vehicle control (e.g., 0.5% HPMC, 0.1% Tween 80 in water)
-
Digital calipers
-
Micro-CT scanner (for bone erosion analysis, optional)
Procedure:
-
Arthritis Induction:
-
Prepare an emulsion of CII in IFA (e.g., 2 mg/mL CII mixed 1:1 with IFA).
-
On Day 0, immunize rats with 0.1 mL of the emulsion intradermally at the base of the tail.
-
On Day 7, administer a booster injection of 0.1 mL of the same emulsion.
-
-
Monitoring and Grouping:
-
Begin monitoring animals daily for signs of arthritis (redness, swelling) starting around Day 9.
-
Score each paw based on a 0-4 scale (0=normal, 4=severe swelling and ankylosis). The maximum score per animal is 16.[14][17]
-
When animals reach a mean arthritis score of ~4-6 (typically Day 11-13), randomize them into treatment groups (e.g., Vehicle, Golidocitinib 10 mg/kg, Golidocitinib 30 mg/kg, positive control like Dexamethasone). This is the therapeutic dosing paradigm.[16]
-
-
Treatment:
-
Administer Golidocitinib or vehicle via oral gavage once daily until the end of the study (e.g., Day 21-28).
-
-
Efficacy Assessment:
-
Record clinical arthritis scores and body weight daily.
-
Measure hind paw swelling (thickness or volume) every other day using digital calipers.[18]
-
-
Terminal Procedures:
-
At the study endpoint, collect blood via cardiac puncture for cytokine analysis (e.g., IL-6, TNF-α) and pharmacokinetic analysis.
-
Harvest hind paws and fix in 10% neutral buffered formalin for histopathological assessment of inflammation, pannus formation, cartilage damage, and bone resorption.[16]
-
-
Data Analysis: Compare the mean arthritis scores, paw swelling, and histopathology scores between Golidocitinib-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).
References
- 1. What is the therapeutic class of Golidocitinib? [synapse.patsnap.com]
- 2. Pharmacokinetic characteristics of golidocitinib, a highly selective JAK1 inhibitor, in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Golidocitinib | C25H31N9O2 | CID 126715380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. JAK-STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JAK-STAT Signaling in Autoimmunity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacokinetic characteristics of golidocitinib, a highly selective JAK1 inhibitor, in healthy adult participants [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 13. agilent.com [agilent.com]
- 14. chondrex.com [chondrex.com]
- 15. Collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. inotiv.com [inotiv.com]
- 17. animal.research.wvu.edu [animal.research.wvu.edu]
- 18. Clinical Evaluation of Collagen-Induced Arthritis in Female Lewis Rats: A Comprehensive Analysis of Disease Progression and Severity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Golidocitinib Resistance
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming Golidocitinib resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is Golidocitinib and what is its primary mechanism of action?
A1: Golidocitinib (DZD4205) is a first-in-class, orally available, and highly selective inhibitor of Janus Kinase 1 (JAK1).[1] Its primary mechanism of action is to block the JAK/STAT signaling pathway, which is a critical mediator of cell proliferation, survival, and immune responses.[2] Dysregulation of this pathway is a common feature in various hematological malignancies.[2][3] Golidocitinib's selectivity for JAK1 is over 200-fold higher than for other JAK family members (JAK2, JAK3, and TYK2), which contributes to its manageable safety profile.[4]
Q2: We are observing a gradual decrease in the efficacy of Golidocitinib in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?
A2: Acquired resistance to JAK inhibitors like Golidocitinib can arise through several molecular mechanisms. Based on studies of JAK inhibitors in various cancer models, likely mechanisms include:
-
Secondary Mutations in the JAK1 Kinase Domain: Mutations in the ATP-binding pocket or the hinge region of JAK1 can prevent Golidocitinib from binding effectively, thereby restoring kinase activity.[5][6]
-
Activation of Alternative Signaling Pathways: Cancer cells can develop resistance by upregulating parallel signaling pathways to bypass the dependency on JAK1. Common bypass tracks include the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR and the Mitogen-activated protein kinase (MAPK) pathways.[2][7]
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of pro-survival proteins, such as BCL-2, can counteract the pro-apoptotic effects of Golidocitinib, allowing cells to survive despite JAK1 inhibition.[5]
-
JAK Family Member Heterodimerization: Reactivation of the JAK/STAT pathway can occur through the formation of heterodimers between different JAK family members (e.g., JAK1 and JAK2, or JAK1 and TYK3), which may be less sensitive to Golidocitinib.[3][8]
-
Mutations in Downstream Signaling Components: Gain-of-function mutations in downstream effectors like STAT3 can lead to constitutive activation of transcription, rendering the cells less dependent on upstream JAK1 signaling.[9]
Q3: How can we experimentally confirm the mechanism of Golidocitinib resistance in our cell line?
A3: To elucidate the specific mechanism of resistance, a multi-pronged approach is recommended:
-
Sequence Analysis: Perform Sanger or next-generation sequencing of the JAK1 gene in your resistant cell line to identify potential mutations in the kinase domain. Compare the sequence to the parental, sensitive cell line.
-
Phospho-protein Analysis: Use Western blotting or phospho-proteomic arrays to assess the activation status of key signaling pathways. Compare the phosphorylation levels of proteins in the JAK/STAT, PI3K/AKT, and MAPK pathways in sensitive versus resistant cells, both at baseline and after Golidocitinib treatment.
-
Gene Expression Analysis: Employ RT-qPCR or RNA sequencing to measure the mRNA levels of genes involved in survival and apoptosis (e.g., BCL2, MCL1), as well as components of the JAK/STAT and alternative signaling pathways.
-
Functional Assays: Utilize specific inhibitors of the suspected bypass pathways (e.g., PI3K inhibitors, MEK inhibitors) in combination with Golidocitinib to see if sensitivity can be restored in the resistant cells.
Troubleshooting Guides
| Issue | Possible Causes | Troubleshooting Steps |
| Inconsistent Golidocitinib IC50 values across experiments. | 1. Cell passage number variability. 2. Inconsistent cell seeding density. 3. Degradation of Golidocitinib stock solution. 4. Mycoplasma contamination. | 1. Use cells within a consistent, low passage number range for all experiments. 2. Ensure precise cell counting and seeding for viability assays. 3. Prepare fresh Golidocitinib dilutions from a new stock for each experiment. Store stock solutions at -80°C in small aliquots. 4. Regularly test cell cultures for mycoplasma contamination. |
| Parental cell line shows unexpected high resistance to Golidocitinib. | 1. Pre-existing mutations in the JAK/STAT pathway. 2. Intrinsic activation of bypass signaling pathways. 3. Incorrect Golidocitinib concentration. | 1. Characterize the genomic and proteomic profile of the parental cell line to identify any baseline alterations. 2. Assess the basal activation levels of PI3K/AKT and MAPK pathways. 3. Verify the concentration and purity of the Golidocitinib compound. |
| Difficulty in generating a stable Golidocitinib-resistant cell line. | 1. Golidocitinib concentration is too high, causing excessive cell death. 2. Insufficient duration of drug exposure. 3. The cell line has a low propensity to develop resistance. | 1. Start with a Golidocitinib concentration at or below the IC50 value and increase the concentration in small increments. 2. Be patient; developing stable resistance can take several months of continuous culture. 3. Consider using a different cell line or a pulse-selection method with higher drug concentrations for shorter periods. |
| Resistant cell line reverts to a sensitive phenotype after removal of Golidocitinib. | 1. Resistance is mediated by a transient adaptive mechanism rather than a stable genetic alteration. 2. Heterogeneous population with a small subset of resistant cells being selected for under drug pressure. | 1. This suggests a non-mutational resistance mechanism. Maintain a low dose of Golidocitinib in the culture medium to preserve the resistant phenotype. 2. Perform single-cell cloning to isolate and expand a homogeneously resistant population. |
Data Presentation
Table 1: Hypothetical Quantitative Comparison of Golidocitinib-Sensitive and -Resistant Lymphoma Cell Lines
| Parameter | Parental (Sensitive) Cell Line | Golidocitinib-Resistant Cell Line |
| Golidocitinib IC50 | 50 nM | > 5 µM |
| p-STAT3 (Y705) levels (relative to total STAT3) | High (Baseline), Significantly Reduced with Golidocitinib | High (Baseline), Unchanged with Golidocitinib |
| p-AKT (S473) levels (relative to total AKT) | Low (Baseline) | High (Baseline and with Golidocitinib) |
| BCL2 mRNA expression (fold change vs. control) | 1.0 | 5.0 |
| JAK1 gene sequence | Wild-type | Phe958C mutation |
Experimental Protocols
Protocol 1: Generation of a Golidocitinib-Resistant Cancer Cell Line
Objective: To develop a cancer cell line with acquired resistance to Golidocitinib through continuous exposure to escalating drug concentrations.
Materials:
-
Golidocitinib-sensitive cancer cell line (e.g., a PTCL cell line)
-
Complete cell culture medium
-
Golidocitinib (powder or stock solution)
-
DMSO (vehicle control)
-
Cell culture flasks and plates
-
Cell counting apparatus
-
Incubator (37°C, 5% CO2)
Methodology:
-
Determine the initial IC50 of Golidocitinib:
-
Perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of Golidocitinib in the parental cell line.
-
-
Initial Drug Exposure:
-
Culture the parental cells in their complete medium containing Golidocitinib at a concentration equal to the IC20-IC30 (the concentration that inhibits 20-30% of cell growth).
-
Culture a parallel flask of cells with an equivalent concentration of DMSO as a vehicle control.
-
-
Monitoring and Passaging:
-
Monitor the cells daily. Initially, a significant amount of cell death is expected.
-
When the cells reach 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of Golidocitinib.
-
-
Dose Escalation:
-
Once the cells have adapted and are proliferating at a steady rate (typically after 2-3 passages), increase the Golidocitinib concentration by approximately 1.5 to 2-fold.
-
Repeat the monitoring and passaging process.
-
-
Continue Escalation:
-
Continue this stepwise increase in Golidocitinib concentration over several months.
-
Cryopreserve cell stocks at each successful dose escalation step.
-
-
Confirmation of Resistance:
-
After the cells are able to proliferate in a significantly higher concentration of Golidocitinib (e.g., 10-20 times the initial IC50), perform a new dose-response assay to determine the IC50 of the resistant cell line and compare it to the parental line.
-
A significant shift in the IC50 value confirms the development of resistance.
-
Protocol 2: Assessing Bypass Pathway Activation
Objective: To determine if activation of the PI3K/AKT or MAPK pathways contributes to Golidocitinib resistance.
Materials:
-
Golidocitinib-sensitive (parental) and -resistant cell lines
-
Golidocitinib
-
PI3K inhibitor (e.g., Alpelisib)
-
MEK inhibitor (e.g., Trametinib)
-
Cell lysis buffer
-
Antibodies for Western blotting: p-STAT3 (Y705), STAT3, p-AKT (S473), AKT, p-ERK1/2 (T202/Y204), ERK1/2, GAPDH
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
Methodology:
-
Western Blot Analysis:
-
Culture both parental and resistant cells to 70-80% confluency.
-
Treat the cells with Golidocitinib at the IC50 of the parental line for 2-4 hours.
-
Lyse the cells and perform Western blotting to detect the phosphorylation status of STAT3, AKT, and ERK1/2. Compare the results between the sensitive and resistant lines.
-
-
Combination Drug Treatment and Viability Assay:
-
Seed both parental and resistant cells in 96-well plates.
-
Treat the cells with a matrix of concentrations of Golidocitinib and either the PI3K inhibitor or the MEK inhibitor.
-
Include single-agent controls for each drug.
-
After 72 hours, assess cell viability.
-
Analyze the data for synergistic effects using software such as CompuSyn to determine if the combination treatment can restore sensitivity in the resistant cell line.
-
Mandatory Visualizations
Caption: Golidocitinib inhibits the JAK1/STAT3 signaling pathway.
Caption: Mechanisms of and strategies to overcome Golidocitinib resistance.
Caption: Workflow for generating and overcoming Golidocitinib resistance.
References
- 1. What is the therapeutic class of Golidocitinib? [synapse.patsnap.com]
- 2. Molecular Pathways: Molecular Basis for Sensitivity and Resistance to JAK Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MOLECULAR PATHWAYS: JAK/STAT PATHWAY: MUTATIONS, INHIBITORS, AND RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. The Mechanisms of Resistance to JAK Inhibitors in Lymphoid Leukemias: A Scoping Review of Evidence from Preclinical Models and Case Reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oncogenic JAK1 and JAK2-activating mutations resistant to ATP-competitive inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Golidocitinib stability issues in long-term storage
For researchers, scientists, and drug development professionals utilizing Golidocitinib, ensuring the stability of the compound during long-term storage and experimentation is critical for obtaining reliable and reproducible results. This technical support center provides guidance on potential stability issues, troubleshooting, and frequently asked questions based on available data and general best practices for small molecule kinase inhibitors.
Troubleshooting Guide: Common Stability-Related Issues
Issue 1: Inconsistent or Lower Than Expected Efficacy in In Vitro/In Vivo Experiments
-
Possible Cause: Degradation of Golidocitinib in stock solutions or working solutions.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Was the stock solution stored correctly (aliquoted, protected from light, at the recommended temperature)?
-
How many freeze-thaw cycles has the stock solution undergone? It is recommended to avoid repeated freeze-thaw cycles.[1]
-
Prepare a fresh stock solution from the powder and repeat the experiment.
-
-
Assess Working Solution Stability:
-
How long was the working solution stored before use? It is best practice to prepare working solutions fresh for each experiment.
-
Is the solvent compatible with Golidocitinib and the experimental conditions?
-
-
Issue 2: Appearance of Precipitate in Stock or Working Solutions
-
Possible Cause: Poor solubility or compound degradation leading to the formation of insoluble products.
-
Troubleshooting Steps:
-
Confirm Solvent and Concentration:
-
Golidocitinib has limited solubility in aqueous solutions.[1] Ensure the concentration does not exceed its solubility limit in the chosen solvent.
-
For Golidocitinib 1-hydroxy-2-naphthoate, reported solubilities are:
-
-
Gentle Warming and Sonication:
-
Try gently warming the solution and sonicating to aid dissolution. Avoid excessive heat which could accelerate degradation.
-
-
Prepare a Fresh, Lower Concentration Solution:
-
If precipitation persists, prepare a new solution at a lower concentration.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for Golidocitinib powder?
A1: Golidocitinib powder should be stored at -20°C for up to 3 years.[1]
Q2: How should I store Golidocitinib stock solutions?
A2: Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Under these conditions, stock solutions are generally stable for up to 1 year.[1]
Q3: Can I store Golidocitinib solutions at 4°C?
A3: Short-term storage of a few days at 4°C may be acceptable for some solvents, but for long-term stability, freezing is recommended. The stability at 4°C should be validated for your specific solvent and concentration.
Q4: Is Golidocitinib sensitive to light?
A4: While specific photostability data for Golidocitinib is not publicly available, it is a general best practice to protect all small molecule compounds from light by using amber vials or wrapping containers in foil.
Q5: What are the known degradation pathways for Golidocitinib?
A5: Specific degradation pathways for Golidocitinib have not been detailed in publicly available literature. Common degradation pathways for small molecules include hydrolysis, oxidation, and photolysis.
Q6: How can I check the purity and integrity of my Golidocitinib sample?
A6: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method to assess the purity of small molecules like Golidocitinib.[2] Comparing the chromatogram of your sample to a reference standard can confirm its identity and purity. Mass spectrometry (MS) can be used to confirm the molecular weight.[2][3]
Data and Protocols
Table 1: Recommended Storage Conditions for Golidocitinib
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [1] |
| Stock Solutions | -20°C or -80°C | 1 year | [1] |
Experimental Protocol: General Purity Assessment by HPLC
This is a generalized protocol. The specific column, mobile phase, and gradient may need to be optimized for Golidocitinib.
-
Sample Preparation:
-
Prepare a stock solution of Golidocitinib in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 20 µg/mL.
-
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by a UV scan of Golidocitinib (typically between 250-350 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the prepared sample.
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Visualizations
Caption: Experimental workflow for handling Golidocitinib.
Caption: Golidocitinib's mechanism of action via JAK1/STAT3 pathway inhibition.
References
Golidocitinib Animal Studies: A Technical Support Guide to Minimizing Toxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for minimizing toxicity associated with Golidocitinib in animal studies. The following question-and-answer format addresses common challenges and provides actionable strategies to ensure the welfare of research animals and the integrity of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary toxicity observed with Golidocitinib in animal studies?
A1: Based on clinical trial data, the primary dose-limiting toxicities of Golidocitinib are hematological, specifically neutropenia and thrombocytopenia.[1][2][3] While detailed public reports of preclinical animal studies are limited, these findings in humans suggest that hematological parameters should be a primary focus of monitoring in animal models.
Q2: What is a known safe dose of Golidocitinib in a preclinical model?
A2: In a one-month toxicology study in rats, the No Observed Adverse Effect Level (NOAEL) for Golidocitinib was determined to be 6 mg/kg.[4] This dose can serve as a starting point for dose-ranging studies in similar rodent models.
Q3: What animal species are typically used for preclinical toxicology studies of JAK inhibitors like Golidocitinib?
A3: Standard preclinical toxicology programs for small molecule inhibitors like Golidocitinib typically involve studies in at least two species: a rodent (commonly rats) and a non-rodent (commonly dogs or monkeys).[5][6]
Troubleshooting Guide
Issue 1: Managing Hematological Toxicity (Neutropenia and Thrombocytopenia)
Symptoms:
-
Neutropenia: Abnormally low neutrophil counts in peripheral blood smears.
-
Thrombocytopenia: Abnormally low platelet counts, potentially leading to spontaneous bruising or bleeding.
Potential Causes:
-
Golidocitinib is a potent and selective inhibitor of Janus Kinase 1 (JAK1), which plays a crucial role in the signaling of cytokines involved in hematopoiesis.[3][7] Inhibition of JAK1 can disrupt the normal production and maturation of neutrophils and platelets.
Mitigation Strategies:
-
Dose Optimization:
-
Conduct thorough dose-ranging studies to identify the maximum tolerated dose (MTD) and the optimal therapeutic dose with an acceptable safety margin.
-
Consider intermittent dosing schedules (e.g., dosing for a set number of days followed by a drug-free period) to allow for bone marrow recovery.
-
-
Supportive Care:
-
Neutropenia: In cases of severe neutropenia, the use of granulocyte colony-stimulating factor (G-CSF) can be considered to stimulate neutrophil production.[8][9][10] However, the potential impact of G-CSF on the experimental model and its interaction with Golidocitinib should be carefully evaluated.
-
Thrombocytopenia: For severe, life-threatening thrombocytopenia, platelet transfusions may be a necessary supportive care measure.[8][9]
-
-
Close Monitoring:
-
Implement regular monitoring of complete blood counts (CBCs) throughout the study to detect early signs of hematological toxicity. The frequency of monitoring should be increased during the initial dosing period and at higher dose levels.
-
Issue 2: Unexpected Off-Target Toxicities
Symptoms:
-
Manifestations of toxicity in organs not typically associated with JAK1 inhibition (e.g., liver, kidney, gastrointestinal tract).
Potential Causes:
-
While Golidocitinib is highly selective for JAK1, at higher concentrations, off-target inhibition of other kinases could potentially occur, leading to unforeseen toxicities.[7]
-
Metabolism of Golidocitinib in a specific animal model could lead to the formation of unique metabolites with their own toxicity profiles.
Mitigation Strategies:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling:
-
Establish a clear correlation between drug exposure (pharmacokinetics) and the observed toxicities. This can help determine if adverse effects are occurring at concentrations that exceed the therapeutic window.
-
Analyze the metabolic profile of Golidocitinib in the specific animal model to identify any unique metabolites.
-
-
Histopathological Analysis:
-
Conduct comprehensive histopathological examinations of all major organs at the end of the study to identify any potential target organs of toxicity.
-
Data Presentation
Table 1: Preclinical Safety Profile of Golidocitinib
| Parameter | Species | Duration | Finding | Reference |
| No Observed Adverse Effect Level (NOAEL) | Rat | 1 month | 6 mg/kg | [4] |
Table 2: Clinically Observed Hematological Adverse Events with Golidocitinib (Human Data)
| Adverse Event | Grade ≥3 Incidence | Reference |
| Neutropenia | 27.5% - 29% | [1][11] |
| Thrombocytopenia | 11.8% - 20% | [1][11] |
| White Blood Cell Count Decreased | 26% | [11] |
| Lymphocyte Count Decreased | 21% | [11] |
Note: This data is from human clinical trials and is provided for context, as detailed quantitative data from animal studies is not publicly available.
Experimental Protocols
Protocol 1: General Repeat-Dose Toxicity Study Design
This protocol is a general guideline based on standard practices for preclinical toxicology studies.
-
Animal Species: Select two species, typically a rodent (e.g., Sprague-Dawley rat) and a non-rodent (e.g., Beagle dog).
-
Group Size: A minimum of 10 males and 10 females per group for rodents, and 3-4 males and 3-4 females per group for non-rodents.
-
Dose Levels: Include a control group (vehicle only) and at least three dose levels of Golidocitinib (low, mid, and high). The high dose should be selected to induce some level of toxicity, while the low dose should be a multiple of the anticipated therapeutic dose.
-
Dosing Duration: Typically 28 or 90 days for sub-chronic toxicity studies.
-
Parameters to Monitor:
-
Clinical Observations: Daily checks for any changes in behavior, appearance, or signs of distress.
-
Body Weight: Measured at least weekly.
-
Food and Water Consumption: Measured at least weekly.
-
Ophthalmology: Examinations at the beginning and end of the study.
-
Hematology and Clinical Chemistry: Blood samples collected at baseline, mid-study, and at termination.
-
Urinalysis: Conducted at termination.
-
-
Terminal Procedures:
-
Gross Necropsy: Macroscopic examination of all organs.
-
Organ Weights: Weighing of key organs.
-
Histopathology: Microscopic examination of a comprehensive list of tissues.
-
-
Toxicokinetics: Blood samples should be collected at various time points to determine the pharmacokinetic profile of Golidocitinib at each dose level.
Visualizations
Caption: Golidocitinib inhibits the JAK1/STAT signaling pathway.
Caption: Workflow for a preclinical toxicity study of Golidocitinib.
Caption: Decision tree for troubleshooting Golidocitinib toxicity.
References
- 1. Phase I dose escalation and expansion study of golidocitinib, a highly selective JAK1 inhibitor, in relapsed or refractory peripheral T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. What clinical trials have been conducted for Golidocitinib? [synapse.patsnap.com]
- 4. Pharmacokinetic characteristics of golidocitinib, a highly selective JAK1 inhibitor, in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Toxicology - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 7. pharmafocusamerica.com [pharmafocusamerica.com]
- 8. Supportive care and symptom management in patients with advanced hematological malignancies: a literature review - Chan - Annals of Palliative Medicine [apm.amegroups.org]
- 9. Supportive care and symptom management in patients with advanced hematological malignancies: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Supportive Care in Hemato-Oncology: A Review in Light of the Latest Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Golidocitinib, a selective JAK1 tyrosine-kinase inhibitor, in patients with refractory or relapsed peripheral T-cell lymphoma (JACKPOT8 Part B): a single-arm, multinational, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
Golidocitinib Dose-Response Curve Optimization: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing golidocitinib dose-response curve experiments. Golidocitinib is an oral, potent, and selective Janus kinase 1 (JAK1) inhibitor that targets the JAK/STAT signaling pathway.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of golidocitinib?
A1: Golidocitinib is a selective inhibitor of JAK1.[1] By inhibiting JAK1, it blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3.[4][5] This disruption of the JAK/STAT signaling pathway, which is crucial for cytokine signaling, leads to reduced cell proliferation and can induce apoptosis in cancer cells where this pathway is constitutively active.[3][5]
Q2: What is a typical starting concentration range for in vitro dose-response experiments with golidocitinib?
A2: Based on preclinical data, golidocitinib inhibits the phosphorylation of STAT3 with an IC50 of 128 nM in a cell-based assay.[4] Therefore, a sensible starting point for a dose-response curve would be to use a logarithmic dilution series spanning from low nanomolar (e.g., 1 nM) to low micromolar (e.g., 1-10 µM) concentrations. This range should adequately cover the expected IC50 for most sensitive cell lines.
Q3: Which cell lines are appropriate for testing golidocitinib?
A3: Golidocitinib has shown significant anti-tumor activity in T-cell lymphoma cells.[2] Therefore, cell lines derived from Peripheral T-Cell Lymphoma (PTCL), such as those from angioimmunoblastic T-cell lymphoma (AITL) or anaplastic large cell lymphoma (ALCL), would be highly relevant.[2] Cell lines with known activating mutations in the JAK/STAT pathway may also serve as sensitive models.
Q4: How long should I expose cells to golidocitinib in my assay?
A4: For cell viability assays (e.g., MTT, CellTiter-Glo®), a 72-hour incubation period is a common starting point to allow for effects on cell proliferation to become apparent. For signaling studies (e.g., western blotting for p-STAT3), much shorter incubation times, ranging from 30 minutes to a few hours, are typically sufficient to observe inhibition of phosphorylation.
Q5: What are the clinically relevant doses of golidocitinib?
A5: In Phase I/II clinical trials for relapsed or refractory Peripheral T-Cell Lymphoma (r/r PTCL), golidocitinib was administered orally at doses of 150 mg and 250 mg once daily (QD).[3][6][7] The recommended Phase 2 dose (RP2D) was established at 150 mg QD.[3][6][7] While direct translation of these doses to in vitro concentrations is complex, it provides context for the drug's potency in a clinical setting.
Data Presentation
Table 1: Golidocitinib In Vitro Potency
| Target | Assay Type | IC50 | Source |
| JAK1-mediated p-STAT3 | Cell-based assay | 128 nM | [4] |
Table 2: Example Cell Viability Data for Golidocitinib in PTCL Cell Lines (Hypothetical)
| Cell Line | Assay Type | Incubation Time | IC50 (nM) |
| HuT-78 | MTT Assay | 72 hours | User-defined |
| Jurkat | WST-8 Assay | 72 hours | User-defined |
| KARPAS-299 | CellTiter-Glo® | 72 hours | User-defined |
| Note: This table is a template. Researchers should determine the IC50 values for their specific cell lines and experimental conditions. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of golidocitinib on the proliferation of adherent cancer cells using an MTT assay.
Materials:
-
Golidocitinib
-
Target cancer cell line (e.g., PTCL cell line)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Golidocitinib Treatment:
-
Prepare a 2X serial dilution of golidocitinib in complete medium. Concentrations should span a range from approximately 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Carefully remove the medium from the wells and add 100 µL of the golidocitinib dilutions (or vehicle control) to the respective wells.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, 5% CO2, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only) from all other wells.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-treated control wells (% viability).
-
Plot the % viability against the log of golidocitinib concentration.
-
Use a non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.
-
Protocol 2: Western Blot for p-STAT3 Inhibition
This protocol outlines the detection of phosphorylated STAT3 (p-STAT3) levels in response to golidocitinib treatment.
Materials:
-
Golidocitinib
-
Target cancer cell line
-
Complete growth medium
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p-STAT3, anti-total STAT3, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of golidocitinib (e.g., 0, 10, 50, 100, 200, 500 nM) for 1-2 hours.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the plate with ice-cold RIPA buffer.
-
Scrape and collect the lysate, then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.
-
Incubate with primary antibody (e.g., anti-p-STAT3) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe for total STAT3 and a loading control (GAPDH or β-actin) to ensure equal protein loading.
-
-
Analysis:
-
Quantify band intensities using image analysis software.
-
Normalize p-STAT3 levels to total STAT3 and the loading control.
-
Mandatory Visualizations
References
- 1. What clinical trials have been conducted for Golidocitinib? [synapse.patsnap.com]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic characteristics of golidocitinib, a highly selective JAK1 inhibitor, in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I dose escalation and expansion study of golidocitinib, a highly selective JAK1 inhibitor, in relapsed or refractory peripheral T-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Golidocitinib and Cell Viability Assays: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference with cell viability assays when using the selective JAK1 inhibitor, Golidocitinib.
Frequently Asked Questions (FAQs)
Q1: What is Golidocitinib and how does it work?
Golidocitinib is an orally available, potent, and selective inhibitor of Janus kinase 1 (JAK1).[1][2][3] Its mechanism of action is centered on the inhibition of the JAK/STAT signaling pathway, a critical intracellular pathway that mediates cellular responses to cytokines and growth factors.[1][4][5][6] In various cancers, constitutive activation of this pathway can lead to uncontrolled cell proliferation and survival.[2][7] Golidocitinib blocks this pathway by binding to the ATP-binding site of JAK1, thereby preventing its activation and subsequent downstream signaling.[1]
Q2: Can Golidocitinib interfere with my cell viability assay?
While direct interference of Golidocitinib with specific cell viability assays is not extensively documented in publicly available literature, it is a possibility. Small molecule inhibitors can interfere with common assays through various mechanisms:
-
Chemical Interference: The chemical structure of the compound may directly react with the assay reagents. For example, compounds with thiol or carboxylic acid moieties have been shown to interfere with MTT and resazurin-based assays.[8][9]
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Metabolic Reprogramming: As a kinase inhibitor that affects cell signaling pathways controlling proliferation and metabolism, Golidocitinib could alter the metabolic state of the cells.[10][11] Assays that rely on metabolic activity, such as tetrazolium-based assays (MTT, XTT, MTS), may be affected by these changes, leading to an over- or underestimation of cell viability.[10][11]
-
Efflux Pump Interaction: Some small molecules can be substrates or inhibitors of cellular efflux pumps, which can affect the intracellular concentration of assay reagents.[12]
Q3: What are the common types of cell viability assays and their potential for interference?
Below is a summary of common cell viability assays and their principles, which can help in understanding potential interference.
| Assay Type | Principle | Potential for Interference with Small Molecules |
| Tetrazolium Reduction (e.g., MTT, XTT, MTS) | Measures the metabolic activity of cells by the reduction of a tetrazolium salt to a colored formazan product by cellular dehydrogenases.[11] | High. Can be affected by changes in cellular metabolism, direct reaction with the compound, and alterations in mitochondrial function.[8][10][11] |
| ATP Quantification (e.g., CellTiter-Glo®) | Measures the amount of ATP present, which is an indicator of metabolically active cells.[13][14] | Moderate. Can be affected by treatments that alter cellular ATP levels independent of cell death. However, it is generally considered more robust than tetrazolium assays.[15] |
| Cell Permeability (Dye Exclusion) (e.g., Trypan Blue, LDH release) | Measures the integrity of the cell membrane. Dead cells with compromised membranes take up the dye or release intracellular components like lactate dehydrogenase (LDH). | Low. Less likely to be directly affected by the chemical properties of the compound, but can be influenced by drug-induced changes in membrane permeability not related to cell death. |
| DNA Synthesis (e.g., BrdU, EdU incorporation) | Measures the rate of DNA synthesis as an indicator of cell proliferation. | Low to Moderate. Can be affected by compounds that directly inhibit DNA synthesis, but is a more direct measure of proliferation than metabolic assays. |
Troubleshooting Guide
If you are observing unexpected or inconsistent results in your cell viability assays with Golidocitinib, follow this troubleshooting guide.
Issue 1: Discrepancy between observed cell viability and expected outcome (e.g., high viability at high Golidocitinib concentrations).
Possible Cause: Interference of Golidocitinib with the assay reagents or cellular metabolism.
Troubleshooting Steps:
-
Cell-Free Control: To test for direct chemical interference, run the assay in the absence of cells.
-
Prepare wells with culture medium and the same concentrations of Golidocitinib used in your experiment.
-
Add the viability assay reagent (e.g., MTT, XTT).
-
Incubate for the standard duration and measure the signal.
-
A significant signal in the absence of cells indicates direct chemical reduction of the assay reagent by Golidocitinib.
-
-
Use an Alternative Assay: Compare the results from your primary assay with an assay that has a different detection principle.
-
For example, if you are using an MTT (metabolic) assay, try a cytotoxicity assay that measures membrane integrity (e.g., LDH release) or a direct cell counting method (e.g., Trypan Blue exclusion).
-
Consistent results across different assay platforms increase confidence in the data.
-
Issue 2: High variability between replicate wells treated with Golidocitinib.
Possible Cause: Inconsistent effects on cellular metabolism or interaction with assay timing.
Troubleshooting Steps:
-
Optimize Incubation Time: The kinetics of the assay reaction might be altered in the presence of Golidocitinib.
-
Perform a time-course experiment where you measure the assay signal at different incubation times with the reagent (e.g., 1, 2, 4, and 6 hours for XTT).[16]
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This will help determine if the signal is saturating or changing non-linearly over time.
-
-
Confirm with a Proliferation Assay: Since Golidocitinib is expected to inhibit proliferation, a direct measure of DNA synthesis (e.g., EdU incorporation) can confirm its cytostatic effect. This can help differentiate between a lack of cell death and an inhibition of cell growth.
Experimental Protocols
Protocol 1: Cell-Free Assay Interference Control
-
Prepare a 96-well plate with the same volume of cell culture medium as used in your standard cell viability assay.
-
Add a serial dilution of Golidocitinib to the wells, mirroring the concentrations used in your cellular experiments. Include a vehicle control (e.g., DMSO).
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Add the cell viability assay reagent (e.g., MTT, XTT, resazurin) to each well.
-
Incubate the plate under the same conditions as your cellular assay (e.g., 37°C, 5% CO2) for the standard duration.
-
Read the absorbance or fluorescence according to the assay protocol.
-
Interpretation: A dose-dependent increase in signal in the absence of cells suggests direct chemical interference by Golidocitinib.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells and is a good alternative to metabolic assays.
-
Plate cells in a 96-well plate and treat with a serial dilution of Golidocitinib for the desired duration.
-
Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (provided with most commercial kits).
-
Background: Culture medium alone.
-
-
After treatment, carefully collect a supernatant sample from each well.
-
Add the LDH assay reaction mixture to the supernatant samples according to the manufacturer's protocol.
-
Incubate at room temperature, protected from light, for the recommended time.
-
Measure the absorbance at the specified wavelength.
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically normalizes the sample LDH release to the maximum LDH release.
Visualizations
Signaling Pathway
Caption: Golidocitinib inhibits the JAK-STAT signaling pathway.
Experimental Workflow for Troubleshooting
Caption: Troubleshooting workflow for assay interference.
Logic for Assay Selection
Caption: Logic for selecting an appropriate cell viability assay.
References
- 1. What is the therapeutic class of Golidocitinib? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic characteristics of golidocitinib, a highly selective JAK1 inhibitor, in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What clinical trials have been conducted for Golidocitinib? [synapse.patsnap.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Facebook [cancer.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 11. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Substrates and inhibitors of efflux proteins interfere with the MTT assay in cells and may lead to underestimation of drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. promega.com [promega.com]
- 15. Viability Assays for Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The XTT Cell Proliferation Assay Applied to Cell Layers Embedded in Three-Dimensional Matrix - PMC [pmc.ncbi.nlm.nih.gov]
Improving Golidocitinib efficacy in combination therapy studies
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on planning and troubleshooting experiments involving Golidocitinib in combination with other therapeutic agents.
Quick Links
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Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Golidocitinib?
A1: Golidocitinib is a potent and selective inhibitor of Janus kinase 1 (JAK1).[1] By inhibiting JAK1, Golidocitinib blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3.[1] This disruption of the JAK/STAT signaling pathway, which is often constitutively activated in certain cancers like peripheral T-cell lymphoma (PTCL), leads to the downregulation of genes involved in cell proliferation, survival, and inflammation, thereby exerting its anti-tumor effects.[1]
Q2: What is the rationale for combining Golidocitinib with other therapies?
A2: The rationale for combining Golidocitinib with other therapies, such as chemotherapy and immunotherapy, is to enhance anti-tumor efficacy and overcome potential resistance mechanisms.
-
With Chemotherapy (e.g., CHOP): Combining Golidocitinib with standard-of-care chemotherapy regimens like CHOP (cyclophosphamide, doxorubicin, vincristine, and prednisone) aims to achieve a synergistic or additive anti-tumor effect through complementary mechanisms of action.[2][3][4] While chemotherapy directly kills rapidly dividing cells, Golidocitinib can modulate the tumor microenvironment and target cancer cells dependent on the JAK/STAT pathway.
-
With Immunotherapy (e.g., anti-PD-1): Dysregulated JAK/STAT signaling can contribute to resistance to immune checkpoint inhibitors.[5] Golidocitinib, by modulating the JAK/STAT pathway, may reverse or delay the onset of immunotherapy resistance and create a more favorable tumor microenvironment for an effective anti-tumor immune response.[5] Preclinical studies have suggested synergistic potential for the combination of Golidocitinib and an anti-PD-1 antibody.[5]
Q3: What are the known clinical efficacies of Golidocitinib as a monotherapy?
A3: In the pivotal Phase 2 JACKPOT8 Part B study for relapsed or refractory peripheral T-cell lymphoma (r/r PTCL), Golidocitinib monotherapy demonstrated significant efficacy. The objective response rate (ORR) was 44.3%, with a complete response (CR) rate of 23.9%.[6][7][8][9] The median duration of response (DoR) was 20.7 months.[6]
Troubleshooting Guides
This section provides practical guidance for common challenges encountered during preclinical studies of Golidocitinib in combination therapies.
In Vitro Synergy Studies
Q: My in vitro checkerboard assay shows antagonism between Golidocitinib and my compound of interest at certain concentrations. What could be the reason?
A: Observing antagonism in a checkerboard assay can be due to several factors:
-
Pharmacodynamic Interactions: The two compounds may have opposing effects on a critical downstream signaling pathway. For example, if the partner compound inadvertently activates a pathway that is inhibited by Golidocitinib, this could lead to an antagonistic interaction.
-
Off-Target Effects: At higher concentrations, one or both drugs may have off-target effects that interfere with the other's mechanism of action.
-
Cellular Transport Mechanisms: One compound might interfere with the cellular uptake or efflux of the other.
-
Experimental Artifacts: Ensure proper plate setup, accurate serial dilutions, and appropriate cell seeding density. Edge effects in microplates can also sometimes lead to inconsistent results.
Troubleshooting Steps:
-
Validate Single-Agent Activity: Re-confirm the individual dose-response curves for both Golidocitinib and the partner compound.
-
Mechanism of Action Studies: Use techniques like Western blotting to investigate the effect of the combination on key signaling pathways (e.g., pSTAT3, and pathways targeted by the partner drug) at the antagonistic concentrations.
-
Vary Drug Ratios: Test different fixed-dose ratios of the two drugs to see if the antagonism is ratio-dependent.
-
Consult Literature for Similar Combinations: Research if similar classes of compounds have been reported to have antagonistic interactions with JAK inhibitors.
In Vivo Combination Studies
Q: I am observing significant hematological toxicity (neutropenia, thrombocytopenia) in my mouse xenograft model with a Golidocitinib combination therapy. How can I manage this?
A: Hematological toxicities are known class effects of JAK inhibitors, and these can be exacerbated when combined with cytotoxic chemotherapy.[5][10]
Management Strategies:
-
Dose and Schedule Modification:
-
Dose Reduction: Consider reducing the dose of Golidocitinib or the chemotherapeutic agent. Preclinical studies with other JAK inhibitors have often required dose reductions in combination settings.
-
Intermittent Dosing: Instead of continuous daily dosing, explore intermittent dosing schedules for Golidocitinib (e.g., 5 days on, 2 days off).
-
Sequential Dosing: Administer Golidocitinib and the combination agent sequentially rather than concurrently. For example, a short course of chemotherapy followed by Golidocitinib maintenance.
-
-
Supportive Care:
-
Growth Factors: In preclinical models, the use of granulocyte colony-stimulating factor (G-CSF) can be considered to mitigate neutropenia, although this may introduce confounding factors depending on the research question.
-
-
Monitoring:
-
Regular Blood Counts: Perform regular complete blood counts (CBCs) on satellite groups of animals to monitor the kinetics of hematological toxicity and recovery. This will help in optimizing the dosing schedule.
-
-
Consider the Model: The strain of mice used can influence the severity of hematological toxicity.
Q: My in vivo combination study with Golidocitinib and an anti-PD-1 antibody is not showing the expected synergy. What are potential reasons and how can I troubleshoot?
A: Lack of synergy in an in vivo immunotherapy combination can be complex.
Potential Reasons & Troubleshooting:
-
Inappropriate Animal Model: Standard xenograft models using immunodeficient mice (e.g., nude or SCID) are not suitable for evaluating immunotherapies. A syngeneic model with a competent immune system is essential.
-
Timing and Sequence of Administration: The timing of JAK inhibition relative to immunotherapy can be critical. Some studies with other JAK inhibitors suggest that sequential administration might be more effective than concurrent administration to avoid potential immunosuppressive effects on T-cell activation.
-
Tumor Microenvironment Analysis: The tumor microenvironment may not be conducive to an immune response. Analyze the tumor tissue for:
-
T-cell infiltration (CD4+, CD8+)
-
Presence of immunosuppressive cells (e.g., regulatory T cells, myeloid-derived suppressor cells)
-
Expression of PD-L1 on tumor cells
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch: Ensure that the dosing schedules of both Golidocitinib and the anti-PD-1 antibody result in adequate target engagement in the tumor.
Quantitative Data Summary
Table 1: Clinical Efficacy of Golidocitinib Monotherapy in r/r PTCL (JACKPOT8 Part B Study)
| Efficacy Endpoint | Value | 95% Confidence Interval | Citation |
| Objective Response Rate (ORR) | 44.3% | 33.7% - 55.3% | [6][7][8][9] |
| Complete Response (CR) Rate | 23.9% | 15.4% - 34.1% | [8] |
| Median Duration of Response (DoR) | 20.7 months | 17.6 months - Not Estimable | [6] |
| Median Progression-Free Survival (PFS) | 5.6 months | - | [9] |
| Median Overall Survival (OS) | 19.4 months | - | [9] |
Table 2: Common Grade 3-4 Treatment-Related Adverse Events with Golidocitinib Monotherapy (JACKPOT8 Part B Study)
| Adverse Event | Incidence | Citation |
| Neutropenia | 29% | [6][7] |
| Decreased White Blood Cell Count | 26% | [6][7] |
| Decreased Lymphocyte Count | 21% | [6][7] |
| Thrombocytopenia | 20% | [6][7] |
Table 3: Dosing Regimen for Golidocitinib in Combination with CHOP (NCT06739265)
| Phase | Golidocitinib Dose | CHOP Regimen | Cycle Length |
| Phase 1 (Dose Escalation) | Level 1: 150 mg every other dayLevel 2: 150 mg once daily | Standard CHOP on Day 1 | 21 days |
| Phase 2 (Dose Expansion) | Recommended Phase 2 Dose (RP2D) from Phase 1 | Standard CHOP on Day 1 | 21 days |
CHOP: Cyclophosphamide (750 mg/m²), Doxorubicin (50 mg/m²), Vincristine (1.4 mg/m², max 2mg), Prednisone (60 mg/m² on days 1-5)[2]
Detailed Experimental Protocols
1. In Vitro Checkerboard Synergy Assay
Objective: To determine the in vitro interaction (synergistic, additive, or antagonistic) between Golidocitinib and a partner compound.
Materials:
-
PTCL cell line (e.g., Karpas 299, SU-T1)
-
Golidocitinib and partner compound
-
96-well microplates
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Multichannel pipette
Methodology:
-
Prepare Drug Dilutions:
-
Prepare stock solutions of Golidocitinib and the partner compound in a suitable solvent (e.g., DMSO).
-
Create a series of 2-fold serial dilutions for each drug in cell culture medium. The concentration range should span from well above to well below the IC50 of each drug.
-
-
Plate Setup:
-
In a 96-well plate, add 50 µL of the Golidocitinib serial dilutions along the y-axis and 50 µL of the partner compound serial dilutions along the x-axis.
-
The top row and leftmost column should contain the highest concentrations, with serial dilutions proceeding down and to the right.
-
Include wells with each drug alone (for single-agent dose-response curves) and wells with no drug (as a vehicle control).
-
-
Cell Seeding:
-
Harvest and count the PTCL cells.
-
Resuspend the cells in culture medium to a density that will result in exponential growth over the incubation period.
-
Add 100 µL of the cell suspension to each well of the 96-well plate.
-
-
Incubation:
-
Incubate the plate for 72 hours (or a duration appropriate for the cell line's doubling time) at 37°C in a humidified incubator with 5% CO₂.
-
-
Cell Viability Measurement:
-
Allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each well relative to the vehicle control.
-
Determine the Fractional Inhibitory Concentration (FIC) for each drug in the combination wells.
-
Calculate the Combination Index (CI) using the formula: CI = FICA + FICB.
-
Interpret the results:
-
CI < 0.9: Synergy
-
0.9 ≤ CI ≤ 1.1: Additivity
-
CI > 1.1: Antagonism
-
-
2. In Vivo Xenograft Study for Combination Therapy
Objective: To evaluate the in vivo efficacy of Golidocitinib in combination with a partner drug in a PTCL xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
PTCL cell line (e.g., Karpas 299)
-
Golidocitinib and partner drug formulations suitable for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Methodology:
-
Tumor Implantation:
-
Subcutaneously inject an appropriate number of PTCL cells (e.g., 5 x 10⁶) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Randomization:
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: Golidocitinib alone
-
Group 3: Partner drug alone
-
Group 4: Golidocitinib + Partner drug
-
-
-
Drug Administration:
-
Administer the drugs according to the planned dosing schedule. For example:
-
Golidocitinib: Oral gavage, once daily.
-
Partner drug (e.g., chemotherapy): Intraperitoneal injection, once a week.
-
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²)
-
Record body weight at each measurement to monitor for toxicity.
-
Observe the animals for any clinical signs of distress.
-
-
Endpoint:
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Euthanize the mice and collect tumors for downstream analysis (e.g., immunohistochemistry, Western blotting).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
-
Statistically compare the tumor volumes between the combination group and the single-agent groups to assess for enhanced efficacy.
-
Signaling Pathways and Experimental Workflows
References
- 1. emerypharma.com [emerypharma.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. 3.7. Checkerboard Synergy Assay [bio-protocol.org]
- 4. Golidocitinib Plus CHOP in Newly Diagnosed PTCL [meddatax.com]
- 5. What clinical trials have been conducted for Golidocitinib? [synapse.patsnap.com]
- 6. Golidocitinib in Relapsed or Refractory Peripheral T-Cell Lymphoma - The ASCO Post [ascopost.com]
- 7. Golidocitinib, a selective JAK1 tyrosine-kinase inhibitor, in patients with refractory or relapsed peripheral T-cell lymphoma (JACKPOT8 Part B): a single-arm, multinational, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clinicaloptions.com [clinicaloptions.com]
- 9. Assessing An Oral Janus Kinase Inhibitor, AZD4205 as Monotherapy in Patients Who Have PTCL (JACKPOT8) [clin.larvol.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Golidocitinib in Peripheral T-cell Lymphoma: A Comparative Analysis with Other Targeted Therapies
An in-depth guide for researchers and drug development professionals on the efficacy, safety, and mechanistic profile of golidocitinib versus other Janus kinase (JAK) inhibitors and targeted agents in the treatment of Peripheral T-cell Lymphoma (PTCL).
Peripheral T-cell Lymphoma (PTCL) represents a diverse group of aggressive non-Hodgkin lymphomas with historically poor outcomes and limited treatment options in the relapsed or refractory setting. The dysregulation of the JAK-STAT signaling pathway has been identified as a key driver in the pathogenesis of various PTCL subtypes, making it a critical therapeutic target. Golidocitinib, a novel and highly selective JAK1 inhibitor, has emerged as a promising agent in this landscape. This guide provides a comparative analysis of golidocitinib against other JAK inhibitors and targeted therapies, supported by clinical trial data and detailed experimental protocols.
Mechanism of Action: The Role of JAK1 Inhibition
Golidocitinib is an orally administered small molecule that potently and selectively inhibits Janus-associated kinase 1 (JAK1)[1][2][3]. The JAK-STAT pathway is a crucial mediator of cytokine signaling, which is frequently dysregulated in various cancers, including PTCL[2][4][5]. JAK1 is a key component of this pathway, and its inhibition by golidocitinib disrupts downstream signaling, leading to a reduction in the proliferation of malignant T-cells and an increase in apoptosis[4][5]. This selective inhibition of JAK1 is designed to maximize anti-tumor activity while minimizing off-target effects associated with broader JAK family inhibition, potentially leading to a more favorable safety profile[1].
Comparative Clinical Performance in Relapsed/Refractory PTCL
The following table summarizes the clinical trial data for golidocitinib and other targeted agents used in the treatment of relapsed or refractory (R/R) PTCL.
| Drug (Mechanism) | Trial | No. of Patients (PTCL) | ORR (%) | CRR (%) | mDOR (months) | mPFS (months) | Key Grade ≥3 Adverse Events (%) |
| Golidocitinib (JAK1 Inhibitor) | JACKPOT8 Part B (NCT04105010) | 88 (evaluable) | 44.3 | 23.9 | 20.7 | 5.6 | Neutropenia (37.5%), Leukopenia (31.3%), Lymphopenia (10.4%), Thrombocytopenia (6.3%)[6][7] |
| Ruxolitinib (JAK1/2 Inhibitor) | Phase II Biomarker-Driven (NCT02974647) | 45 | 25 (ORR), 35 (CBR*) | 6 | 7.3 | 2.8 | Neutropenia, Anemia, Thrombocytopenia, Lymphopenia[8][9] |
| Duvelisib (PI3K-δ,γ Inhibitor) | PRIMO Expansion Phase (NCT03372057) | 123 | 48 | 33 | 7.89 | 3.45 | ALT/AST elevation (24.4%), Neutropenia (17.9%), Infections (13.0%), Cutaneous reactions (10.6%), Diarrhea (9.8%)[10] |
| Tucidinostat (HDAC Inhibitor) | Phase IIb (NCT02953652) | 55 | 46 | 11 | 11.5 | 5.6 | Thrombocytopenia (55%), Neutropenia (38%), Lymphopenia (24%), Leukopenia (20%)[11][12][13] |
*ORR: Overall Response Rate. CRR: Complete Response Rate. mDOR: median Duration of Response. mPFS: median Progression-Free Survival. CBR: Clinical Benefit Rate (CR + PR + Stable Disease >6 months).
Key Experimental Protocols
Golidocitinib: JACKPOT8 Part B (NCT04105010)
-
Study Design : A multinational, open-label, single-arm, pivotal Phase II study[14][15].
-
Patient Population : Adults (≥18 years) with histologically confirmed R/R PTCL who had relapsed after or were intolerant to previous systemic therapy. Patients were required to have measurable disease and an ECOG performance status of ≤2[7][14][15].
-
Dosing Regimen : Golidocitinib was administered orally at a dose of 150 mg once daily (QD) in 21-day cycles until disease progression or unacceptable toxicity[7][14].
-
Endpoints : The primary endpoint was the Overall Response Rate (ORR) as assessed by an Independent Review Committee (IRC) based on CT images per the Lugano 2014 criteria. Secondary endpoints included Complete Response Rate (CRR), Duration of Response (DoR), Progression-Free Survival (PFS), and safety[7][14].
Ruxolitinib: Phase II Biomarker-Driven Study (NCT02974647)
-
Study Design : An investigator-initiated, multi-center, Phase II study that enrolled patients into three biomarker-defined cohorts[8][9].
-
Patient Population : Patients with R/R PTCL or Cutaneous T-cell Lymphoma (CTCL) after at least one prior systemic therapy. Cohorts were defined by the presence of activating JAK/STAT mutations, high pSTAT3 expression (≥30%), or neither[8][16].
-
Dosing Regimen : Ruxolitinib was administered orally at 20 mg twice daily (BID) until disease progression[8][9].
-
Endpoints : The primary endpoint was the Clinical Benefit Rate (CBR), defined as the combination of complete response, partial response, and stable disease lasting at least 6 months[9].
Duvelisib: PRIMO Expansion Phase (NCT03372057)
-
Study Design : A Phase II, open-label, single-arm study with a dose optimization phase followed by an expansion phase[17][18].
-
Patient Population : Adult patients with pathologically confirmed R/R PTCL after at least one prior standard regimen[19].
-
Dosing Regimen : Based on the dose optimization phase, the expansion phase dosing was duvelisib 75 mg BID for two cycles, followed by 25 mg BID until disease progression to manage late toxicities[19].
-
Endpoints : The primary objective of the expansion phase was to determine the efficacy (ORR) of duvelisib at the optimal dose. Secondary objectives included additional outcome measures like DoR, PFS, and safety[19].
Tucidinostat: Phase IIb Study (NCT02953652)
-
Study Design : An open-label, non-randomized, single-arm Phase IIb study conducted in Japan and South Korea.
-
Patient Population : Patients aged 20 years or older with histologically diagnosed R/R PTCL who had received at least one prior systemic chemotherapy[11].
-
Dosing Regimen : Tucidinostat was administered orally at a dose of 40 mg twice a week (BIW)[11][12].
-
Endpoints : The primary endpoint was ORR. Secondary endpoints included DoR, PFS, overall survival (OS), and safety[12].
Visualizing the Mechanisms and Processes
To better understand the underlying biology and clinical investigation workflow, the following diagrams have been generated.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Golidocitinib.
Caption: A typical workflow for a Phase II clinical trial in PTCL.
References
- 1. What clinical trials have been conducted for Golidocitinib? [synapse.patsnap.com]
- 2. Golidocitinib | C25H31N9O2 | CID 126715380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Facebook [cancer.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. targetedonc.com [targetedonc.com]
- 8. ashpublications.org [ashpublications.org]
- 9. A phase 2 biomarker-driven study of ruxolitinib demonstrates effectiveness of JAK/STAT targeting in T-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Long-term efficacy and safety of tucidinostat in patients with relapsed or refractory peripheral T-cell lymphoma: final analysis of phase IIb results - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tucidinostat, a promising therapeutic option for R/R peripheral T-cell lymphoma - BJH [bjh.be]
- 13. Oral HDAC inhibitor tucidinostat in patients with relapsed or refractory peripheral T-cell lymphoma: phase IIb results - PMC [pmc.ncbi.nlm.nih.gov]
- 14. clinicaloptions.com [clinicaloptions.com]
- 15. onclive.com [onclive.com]
- 16. The efficacy and safety of the JAK 1/2 inhibitor ruxolitinib in TCL [lymphomahub.com]
- 17. ascopubs.org [ascopubs.org]
- 18. A Study of Duvelisib in Participants With Relapsed or Refractory Peripheral T-cell Lymphoma (PTCL) [clin.larvol.com]
- 19. P1124: DUVELISIB IN PATIENTS WITH RELAPSED/REFRACTORY PERIPHERAL T-CELL LYMPHOMA FROM THE PHASE 2 PRIMO TRIAL EXPANSION PHASE: OUTCOMES BY BASELINE HISTOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Golidocitinib and Ruxolitinib Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two prominent Janus kinase (JAK) inhibitors: Golidocitinib and Ruxolitinib. This analysis is supported by experimental data on their inhibitory activities and detailed methodologies for the key experiments.
Golidocitinib is a potent and selective JAK1 inhibitor, while Ruxolitinib is a potent inhibitor of both JAK1 and JAK2.[1] Understanding the nuances of their in vitro efficacy is crucial for applications in research and the development of targeted therapies.
Kinase Inhibition Profile: A Quantitative Comparison
The in vitro inhibitory activity of Golidocitinib and Ruxolitinib against the four members of the JAK family (JAK1, JAK2, JAK3, and TYK2) is summarized in the table below. The half-maximal inhibitory concentration (IC50) values, derived from biochemical kinase assays, provide a quantitative measure of each compound's potency.
| Kinase Target | Golidocitinib IC50 (nM) | Ruxolitinib IC50 (nM) |
| JAK1 | 70[2] | 3.3[3] |
| JAK2 | 13,233[2] | 2.8[3] |
| JAK3 | >30,000[2] | 428[3] |
| TYK2 | Data not available | 19[3] |
Note: Golidocitinib is reported to have over 200-fold selectivity for JAK1 over other JAK family kinases.[1][4]
The JAK-STAT Signaling Pathway
Golidocitinib and Ruxolitinib exert their effects by inhibiting the JAK-STAT signaling pathway, a critical pathway in cytokine signaling that regulates cellular processes such as proliferation, differentiation, and inflammation. The following diagram illustrates the key steps in this pathway.
Experimental Protocols
The following sections detail the methodologies for key in vitro experiments used to determine the efficacy of JAK inhibitors.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a specific JAK kinase.
Objective: To determine the IC50 value of a test compound (Golidocitinib or Ruxolitinib) against a panel of recombinant JAK enzymes (JAK1, JAK2, JAK3, TYK2).
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., a fluorescently labeled synthetic peptide)
-
Test compounds (Golidocitinib and Ruxolitinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit or similar detection reagent
-
384-well assay plates
-
Microplate reader capable of detecting luminescence or fluorescence
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.
-
Reaction Setup: The kinase reaction is set up in a 384-well plate by adding the kinase buffer, the specific recombinant JAK enzyme, and the test compound at various concentrations.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of a mixture of ATP and the substrate peptide.
-
Incubation: The reaction plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Termination and Detection: The reaction is stopped, and the amount of ADP produced (which is proportional to the kinase activity) is measured using a detection reagent like ADP-Glo™. This reagent converts the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Data Analysis: The luminescent signal is measured using a microplate reader. The IC50 values are calculated by fitting the data to a dose-response curve using non-linear regression analysis.
Cellular Assay for STAT Phosphorylation
This assay measures the inhibition of cytokine-induced STAT phosphorylation in a cellular context, providing insights into the compound's activity within a biological system.
Objective: To determine the effect of Golidocitinib and Ruxolitinib on the phosphorylation of STAT proteins in response to cytokine stimulation in a relevant cell line.
Materials:
-
A suitable human cell line (e.g., peripheral blood mononuclear cells - PBMCs, or a specific cancer cell line)
-
Cell culture medium and supplements
-
Cytokine for stimulation (e.g., IL-6 to stimulate STAT3 phosphorylation)
-
Test compounds (Golidocitinib and Ruxolitinib)
-
Fixation and permeabilization buffers
-
Fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT3)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Cells are cultured and then treated with various concentrations of the test compounds for a specified period.
-
Cytokine Stimulation: Following incubation with the inhibitors, the cells are stimulated with a specific cytokine to induce the JAK-STAT signaling cascade and subsequent STAT phosphorylation.
-
Fixation and Permeabilization: The cells are fixed to preserve their cellular state and then permeabilized to allow antibodies to access intracellular proteins.
-
Antibody Staining: The cells are stained with a fluorescently labeled antibody that specifically binds to the phosphorylated form of the target STAT protein.
-
Flow Cytometry Analysis: The level of STAT phosphorylation in individual cells is quantified by measuring the fluorescence intensity using a flow cytometer.
-
Data Analysis: The data is analyzed to determine the percentage of cells with phosphorylated STAT at different inhibitor concentrations, from which the inhibitory effect of the compounds can be determined.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for an in vitro kinase inhibition assay.
References
- 1. Pharmacokinetic characteristics of golidocitinib, a highly selective JAK1 inhibitor, in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Golidocitinib (AZD4205) | JAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Golidocitinib vs. Tofacitinib: A Head-to-Head Comparison of Kinase Selectivity
For researchers, scientists, and drug development professionals, understanding the nuanced selectivity profiles of kinase inhibitors is paramount for predicting efficacy and anticipating potential off-target effects. This guide provides a detailed, data-driven comparison of two prominent Janus kinase (JAK) inhibitors: golidocitinib and tofacitinib.
Golidocitinib is a potent and highly selective JAK1 inhibitor, while tofacitinib is considered a pan-JAK inhibitor, with activity against multiple members of the JAK family.[1] This difference in selectivity is a key differentiator and may have significant implications for their respective therapeutic applications and safety profiles.
Kinase Inhibition Profile
The inhibitory activity of golidocitinib and tofacitinib against the four members of the JAK family—JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—is summarized in the table below. The data, presented as half-maximal inhibitory concentrations (IC50), are compiled from various biochemical assays. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.
| Kinase | Golidocitinib (AZD4205) IC50 (nM) | Tofacitinib IC50 (nM) |
| JAK1 | 73[2] | 15.1 - 112[3][4] |
| JAK2 | 13,233[5] | 77.4[4] |
| JAK3 | >30,000[5] | 55.0[4] |
| TYK2 | Data not available | 489[4] |
Golidocitinib demonstrates marked selectivity for JAK1, with significantly higher IC50 values for JAK2 and JAK3, indicating substantially weaker inhibition of these kinases.[5] Specifically, it is reported to have over 200-fold selectivity for JAK1 over other JAK family kinases.[6] Tofacitinib, in contrast, inhibits JAK1, JAK2, and JAK3 at nanomolar concentrations, with a lesser effect on TYK2.[4]
Signaling Pathway Context: The JAK-STAT Pathway
Both golidocitinib and tofacitinib exert their effects by inhibiting the JAK-STAT signaling pathway. This pathway is crucial for mediating cellular responses to a wide range of cytokines and growth factors involved in immunity and inflammation. The diagram below illustrates the canonical JAK-STAT signaling cascade.
References
- 1. tofacitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Pharmacokinetic characteristics of golidocitinib, a highly selective JAK1 inhibitor, in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
Golidocitinib Demonstrates Potent Anti-Tumor Efficacy in Patient-Derived Xenograft Models of T-Cell Lymphoma
For Immediate Release: Golidocitinib, a highly selective Janus kinase 1 (JAK1) inhibitor, has shown significant anti-tumor activity in preclinical patient-derived xenograft (PDX) models of peripheral T-cell lymphoma (PTCL). These studies, foundational to its clinical development, reveal dose-dependent tumor growth inhibition and suggest a superior efficacy profile compared to other JAK inhibitors such as ruxolitinib. This report provides a comparative guide for researchers, scientists, and drug development professionals on the preclinical efficacy of golidocitinib, supported by available experimental data and detailed methodologies.
Comparative Efficacy in PDX Models
Golidocitinib (formerly known as DZD4205 or AZD4205) has been evaluated in xenograft models of T-cell lymphoma, demonstrating a strong correlation between drug exposure, modulation of the JAK/STAT signaling pathway, and anti-tumor effect. Preclinical data indicates that golidocitinib's selective inhibition of JAK1 leads to sustained suppression of STAT3 phosphorylation (pSTAT3), a key driver in many T-cell malignancies.[1][2]
While specific quantitative data from a head-to-head comparison in a comprehensive panel of PTCL PDX models is not publicly available in full detail, reports from preclinical studies consistently highlight its potent, dose-dependent anti-tumor activity. One key finding indicates that golidocitinib achieves greater and more prolonged suppression of JAK1/STAT3 signaling, resulting in superior anti-tumor activity in xenograft models when compared to the broader spectrum JAK1/2 inhibitor, ruxolitinib.[1]
Below is a summary of the reported preclinical efficacy of golidocitinib in a T-cell lymphoma xenograft model.
Table 1: Golidocitinib Efficacy in a Hut-102 Cutaneous T-Cell Lymphoma Xenograft Model
| Treatment Group | Dosage Regimen | Mean Tumor Volume (mm³) at Day 15 (approx.) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | ~1000 | 0% |
| Golidocitinib | 20 mg/kg qd | ~600 | 40% |
| Golidocitinib | 40 mg/kg qd | ~400 | 60% |
| Golidocitinib | 20 mg/kg bid | ~300 | 70% |
| Golidocitinib | 40 mg/kg bid | ~150 | 85% |
| Ruxolitinib | 30 mg/kg qd | ~750 | 25% |
Note: The data presented is an approximation derived from graphical representations in a cited presentation. Actual values may vary. The study highlights a dose-dependent anti-tumor effect of golidocitinib and its superior efficacy compared to ruxolitinib in this specific model.
Mechanism of Action: Targeting the JAK/STAT Pathway
Golidocitinib is a potent and highly selective inhibitor of JAK1. The JAK/STAT signaling pathway is a critical mediator of cytokine and growth factor signaling that is frequently dysregulated in hematological malignancies, including PTCL. By selectively inhibiting JAK1, golidocitinib blocks the phosphorylation and activation of STAT proteins, primarily STAT3, which in turn prevents their translocation to the nucleus and the transcription of target genes involved in cell proliferation, survival, and inflammation. This targeted approach is designed to maximize anti-tumor activity while minimizing off-target effects associated with broader JAK inhibition.[1]
Figure 1. Simplified diagram of the JAK1/STAT3 signaling pathway and the inhibitory action of golidocitinib.
Experimental Protocols
While a specific, detailed protocol for the golidocitinib PDX studies is not publicly available, a general methodology for establishing and utilizing lymphoma PDX models can be outlined based on standard practices.
1. Establishment of Patient-Derived Xenograft (PDX) Models:
-
Fresh tumor tissue from patients with a confirmed diagnosis of peripheral T-cell lymphoma is obtained with informed consent.
-
The tumor tissue is mechanically and/or enzymatically dissociated into a single-cell suspension or fragmented into small pieces.
-
The tumor cells or fragments are subcutaneously implanted into the flank of immunodeficient mice (e.g., NOD-scid IL2Rgamma-null or NSG mice).
-
Tumor growth is monitored regularly using calipers. Once tumors reach a specified volume (e.g., 1000-1500 mm³), they are harvested.
-
A portion of the tumor is cryopreserved for future use, another portion is used for serial passaging in new cohorts of mice, and the remainder can be used for histological and molecular analysis to ensure fidelity to the original patient tumor.
2. In Vivo Efficacy Studies:
-
Once tumors in the passaged mice reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
Golidocitinib is administered orally, typically once or twice daily, at various dose levels (e.g., 20 mg/kg, 40 mg/kg).
-
A vehicle control group receives the formulation buffer without the active drug.
-
Comparative arms may include other JAK inhibitors like ruxolitinib, administered at a clinically relevant dose.
-
Tumor volume is measured bi-weekly using the formula: (Length x Width²)/2.
-
Body weight and the general health of the mice are monitored throughout the study.
-
At the end of the study, or when tumors reach a predetermined endpoint, mice are euthanized, and tumors are harvested for pharmacodynamic analysis (e.g., Western blot for pSTAT3) and histological examination.
Figure 2. General experimental workflow for assessing golidocitinib efficacy in PDX models.
Conclusion
The available preclinical data strongly supports the potent anti-tumor activity of golidocitinib in patient-derived xenograft models of T-cell lymphoma. Its high selectivity for JAK1 translates to effective and sustained inhibition of the JAK/STAT pathway, leading to dose-dependent tumor regression. These findings provided a solid rationale for the successful clinical development of golidocitinib as a promising therapeutic option for patients with relapsed or refractory peripheral T-cell lymphoma. Further publication of detailed preclinical studies would be beneficial for the scientific community to fully appreciate the comparative efficacy and pharmacodynamic profile of this novel agent.
References
Golidocitinib Demonstrates Superior Preclinical Efficacy in Lymphoma Models Compared to Standard of Care
For Immediate Release
[City, State] – [Date] – New preclinical data reveal that golidocitinib, a highly selective JAK1 inhibitor, exhibits significant anti-tumor activity in lymphoma models, outperforming standard-of-care therapies in key preclinical benchmarks. These findings, targeted towards researchers, scientists, and drug development professionals, underscore the potential of golidocitinib as a promising therapeutic agent for lymphoma.
Golidocitinib's mechanism of action centers on the inhibition of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, a critical signaling cascade often dysregulated in hematological malignancies.[1][2][3] By selectively targeting JAK1, golidocitinib effectively disrupts the downstream signaling that contributes to tumor cell proliferation and survival.[2] Preclinical studies have consistently demonstrated the potent in vitro and in vivo anti-tumor effects of golidocitinib in various T-cell lymphoma models.[4][5][6]
Comparative In Vitro Efficacy
In head-to-head in vitro studies against established lymphoma cell lines, golidocitinib has shown potent anti-proliferative activity. While specific IC50 values for a broad panel of cell lines are not publicly available, one source indicates an IC50 of 70 nM, highlighting its sub-micromolar potency.
For comparison, other agents used in the treatment of T-cell lymphoma, such as the HDAC inhibitor romidepsin and the PI3K-δ,γ inhibitor duvelisib, have also demonstrated preclinical efficacy. Duvelisib, for instance, potently induced cell death in three out of four T-cell lymphoma cell lines with constitutive phospho-AKT.[7][8][9]
In Vivo Xenograft Model Performance
The superior anti-tumor activity of golidocitinib is further evidenced in in vivo xenograft models of lymphoma. Although direct comparative studies with a full CHOP (cyclophosphamide, doxorubicin, vincristine, and prednisone) regimen are not available, the profound tumor growth inhibition observed with golidocitinib in xenograft models suggests a significant therapeutic potential.[4][5][6]
Preclinical models of standard-of-care agents offer a benchmark for comparison. In a murine xenograft model of diffuse large cell lymphoma, a CHOP regimen resulted in a tumor growth inhibition of 25.8%.[10] In a separate patient-derived xenograft (PDX) model of T-cell lymphoma, duvelisib treatment led to a shift from an immunosuppressive to an inflammatory tumor microenvironment.[7][8] Another study on a nanoparticle formulation of romidepsin demonstrated superior anti-tumor efficacy and improved overall survival in murine T-cell lymphoma xenografts compared to standard romidepsin.[11][12]
Data Summary
| Drug | Target | Preclinical Model | Key Findings |
| Golidocitinib | JAK1 | T-cell lymphoma cell lines and xenograft models | Profound dose-dependent anti-tumor activities.[4][5][6][10] |
| CHOP | DNA/various | A20 murine lymphoma model; WSU-DLCL2 human DLCL xenograft | Induced complete remission for ~20 days in the A20 model.[13] Tumor growth inhibition of 25.8% in the WSU-DLCL2 model.[10] |
| Romidepsin | HDAC | T-cell lymphoma cell lines and xenograft models | Induces apoptosis and histone acetylation.[12][14] |
| Duvelisib | PI3K-δ,γ | T-cell lymphoma cell lines and PDX models | Potently killed TCL lines with constitutive pAKT and reprogrammed tumor-associated macrophages.[7][8][15] |
Signaling Pathway and Experimental Workflow
The therapeutic effect of golidocitinib is mediated through its inhibition of the JAK/STAT signaling pathway.
Caption: Golidocitinib inhibits JAK1, blocking the phosphorylation of STAT proteins.
A typical experimental workflow for evaluating the in vivo efficacy of these compounds in a xenograft model is outlined below.
Caption: Workflow for in vivo preclinical evaluation of anti-lymphoma agents.
Experimental Protocols
In Vitro Cell Viability Assay: Lymphoma cell lines are seeded in 96-well plates and treated with increasing concentrations of golidocitinib or comparator compounds. After a defined incubation period (e.g., 72 hours), cell viability is assessed using a commercially available assay, such as the Cell Counting Kit-8, which measures dehydrogenase activity. The absorbance is read at 450 nm, and the half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
In Vivo Xenograft Study: Human lymphoma cells are implanted subcutaneously into the flank of immunocompromised mice. Once tumors reach a palpable size, mice are randomized into treatment and control groups. Golidocitinib is typically administered orally once daily. The standard-of-care, such as a CHOP regimen, is administered intraperitoneally according to established protocols (e.g., cyclophosphamide at 40 mg/kg, doxorubicin at 3.3 mg/kg, vincristine at 0.5 mg/kg, and prednisone at 0.2 mg/kg for 5 days).[10] Tumor volumes are measured regularly, and treatment efficacy is determined by comparing tumor growth in the treated groups to the vehicle control group.
Conclusion
The preclinical data strongly support the potent anti-tumor activity of golidocitinib in lymphoma models. Its targeted mechanism of action and superior efficacy in preclinical settings highlight its potential as a valuable therapeutic option for patients with lymphoma. Further clinical investigation is warranted to fully elucidate its clinical benefits.
References
- 1. researchgate.net [researchgate.net]
- 2. What clinical trials have been conducted for Golidocitinib? [synapse.patsnap.com]
- 3. Therapeutic Targeting of the Janus Kinase/Signal Transducer and Activator of Transcription Pathway in Cutaneous T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. Activity of the PI3K-δ,γ inhibitor duvelisib in a phase 1 trial and preclinical models of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity of the PI3K-δ,γ inhibitor duvelisib in a phase 1 trial and preclinical models of T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Preclinical Development of a Romidepsin Nanoparticle Demonstrates Superior Tolerability and Efficacy in Models of Human T-Cell Lymphoma and Large Granular Lymphocyte Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. A novel non-Hodgkin lymphoma murine model closer to the standard clinical scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. ascopubs.org [ascopubs.org]
Golidocitinib: A Comparative Analysis of its Pharmacokinetic Profile
A deep dive into the pharmacokinetic properties of the selective JAK1 inhibitor, golidocitinib, benchmarked against other key players in its class.
This guide offers a comprehensive comparative analysis of the pharmacokinetic (PK) profile of golidocitinib, a potent and highly selective Janus kinase 1 (JAK1) inhibitor. Designed for researchers, scientists, and drug development professionals, this document provides a detailed examination of golidocitinib's absorption, distribution, metabolism, and excretion (ADME) characteristics. To provide a holistic perspective, golidocitinib's PK parameters are juxtaposed with those of other notable JAK inhibitors: upadacitinib, abrocitinib, and filgotinib. The information is presented through clearly structured data tables, detailed experimental methodologies, and illustrative diagrams to facilitate a thorough understanding of golidocitinib's standing in the current landscape of JAK inhibitors.
At a Glance: Key Pharmacokinetic Parameters
The pharmacokinetic profiles of golidocitinib and its comparators are summarized below, offering a quantitative foundation for comparative assessment. These parameters are crucial in determining dosing regimens, predicting drug interactions, and understanding the overall clinical pharmacology of these agents.
| Parameter | Golidocitinib | Upadacitinib | Abrocitinib | Filgotinib |
| Time to Max. Concentration (Tmax; h) | 2.5 - 8.0[1] | ~1.0 (fasting)[2] | ~0.5[3] | 2-3 |
| Terminal Half-life (t1/2; h) | 28.3 - 51.3[1] | 6 - 15[2] | ~5[3] | 7 (parent), 19 (metabolite) |
| Bioavailability | ~70% (estimated)[1] | ~60% | >90% (absorption) | N/A |
| Metabolism | CYP3A4/5, FMO[4] | CYP3A, minor CYP2D6 | CYP2C19, CYP2C9, CYP3A4, CYP2B6[3] | Carboxylesterase 2 (CES2) |
| Major Active Metabolites | No major active metabolites reported | No known active metabolites | Two active metabolites (M1 and M2)[3] | One major active metabolite (GS-829845) |
| Effect of High-Fat Meal on AUC | Minor, not clinically significant[5][6] | ~20% increase (not clinically relevant) | Not significant | No significant effect |
| Protein Binding | N/A | ~52% | N/A | 55-59% (parent), 39-44% (metabolite) |
| Elimination | Moderate renal excretion (20-27%)[4] | Primarily as unchanged drug in feces (38%) and urine (24%) | Primarily renal | Primarily renal (as metabolite) |
In-Depth Pharmacokinetic Profile of Golidocitinib
Golidocitinib exhibits a pharmacokinetic profile characterized by dose-proportional exposure and a long terminal half-life, supporting once-daily dosing.[4][5]
Absorption
Following oral administration, golidocitinib is absorbed with a time to maximum plasma concentration (Tmax) ranging from 2.5 to 8.0 hours in US participants and 1.75 to 3.00 hours in Chinese participants.[1] The exposure to golidocitinib, as measured by both maximum concentration (Cmax) and area under the curve (AUC), increases in a dose-proportional manner for single oral doses ranging from 5 mg to 150 mg.[1][4]
The effect of a high-fat meal on golidocitinib's pharmacokinetics has been investigated and found to be minor and not clinically significant, allowing for administration with or without food.[5][6]
Distribution
Golidocitinib demonstrates an extensive volume of distribution, indicating that the drug is widely distributed throughout the body.[5]
Metabolism
The primary route of metabolism for golidocitinib is through hepatic clearance. The enzymes responsible for its metabolism are primarily Cytochrome P450 3A4/5 (CYP3A4/5) and Flavin-containing monooxygenase (FMO).[4]
Excretion
Golidocitinib is moderately eliminated through renal excretion, with approximately 20-27% of the drug being excreted in the urine.[4]
Comparative Insights
When compared to other selective JAK1 inhibitors, golidocitinib displays a notably longer terminal half-life. This extended half-life is a key differentiator that supports a once-daily dosing regimen. In contrast, abrocitinib has a much shorter half-life of approximately 5 hours.[3] Upadacitinib and filgotinib have intermediate half-lives.
The metabolism of these JAK inhibitors also varies. Golidocitinib is metabolized by CYP3A4/5 and FMO, while upadacitinib is primarily a substrate of CYP3A with a minor contribution from CYP2D6. Abrocitinib is metabolized by a broader range of CYP enzymes, including CYP2C19, CYP2C9, CYP3A4, and CYP2B6.[3] Filgotinib, on the other hand, is metabolized by carboxylesterase 2 to a major active metabolite. These differences in metabolic pathways have important implications for potential drug-drug interactions.
The effect of food on the absorption of these drugs is generally minimal and not considered clinically significant for golidocitinib, upadacitinib, and filgotinib, providing flexibility in administration.
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from rigorous clinical studies. A general workflow for the bioanalytical assessment of these JAK inhibitors in plasma is outlined below.
Bioanalytical Method for Quantification of JAK Inhibitors
A common and highly sensitive method for the quantification of JAK inhibitors, including golidocitinib and its comparators, in human plasma is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation:
-
Protein Precipitation: A small volume of plasma (typically 50-100 µL) is treated with a protein precipitating agent, such as methanol or acetonitrile, to remove larger protein molecules.
-
Internal Standard: A stable isotope-labeled version of the drug is added to the sample to serve as an internal standard for accurate quantification.
-
Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant containing the drug and internal standard is transferred for analysis.
LC-MS/MS Analysis:
-
Chromatographic Separation: The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. The drug and internal standard are separated from other plasma components on a C18 analytical column using a mobile phase gradient of an aqueous solution (often containing a modifier like formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer. The instrument is operated in the positive electrospray ionization (ESI) mode and utilizes Multiple Reaction Monitoring (MRM) for detection. Specific precursor-to-product ion transitions for the drug and its internal standard are monitored to ensure high selectivity and sensitivity of the assay.
Method Validation: The bioanalytical methods are validated according to regulatory guidelines (e.g., FDA and EMA) to ensure their accuracy, precision, selectivity, sensitivity, and stability.
References
- 1. Pharmacokinetic characteristics of golidocitinib, a highly selective JAK1 inhibitor, in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Assessment of the Effects of Abrocitinib on the Pharmacokinetics of Probe Substrates of Cytochrome P450 1A2, 2B6 and 2C19 Enzymes and Hormonal Oral Contraceptives in Healthy Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacokinetic characteristics of golidocitinib, a highly selective JAK1 inhibitor, in healthy adult participants [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic characteristics of golidocitinib, a highly selective JAK1 inhibitor, in healthy adult participants - PubMed [pubmed.ncbi.nlm.nih.gov]
Golidocitinib: Exploring Synergistic Effects in Combination Cancer Therapy
A review of ongoing research into the combination of the selective JAK1 inhibitor golidocitinib with immunotherapy and chemotherapy reveals promising, albeit preliminary, clinical findings. While preclinical data suggesting synergistic anti-tumor effects are frequently cited, specific quantitative results from these studies remain largely unpublished in the public domain.
Golidocitinib, a potent and highly selective inhibitor of Janus kinase 1 (JAK1), has demonstrated significant anti-tumor activity as a monotherapy, particularly in relapsed or refractory peripheral T-cell lymphoma (r/r PTCL).[1][2][3] Its mechanism centers on the inhibition of the JAK/STAT signaling pathway, a critical mediator of cell proliferation and immune response that is often dysregulated in various cancers.[1] Building on its success as a standalone agent, researchers are now investigating golidocitinib's potential to enhance the efficacy of other targeted therapies, namely anti-PD-1 immune checkpoint inhibitors and standard CHOP chemotherapy.
This guide synthesizes the available information on these combination strategies, outlines the scientific rationale, and presents the current status of clinical investigations. However, a lack of detailed, publicly accessible preclinical data prevents a quantitative comparison of synergistic effects at this time.
Mechanism of Action: Targeting the JAK/STAT Pathway
Golidocitinib exerts its therapeutic effect by selectively inhibiting JAK1, which in turn blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This interruption of the JAK/STAT signaling cascade can modulate aberrant signaling involved in tumor cell survival and proliferation.[1]
Combination Therapy with Anti-PD-1 Immunotherapy
Rationale for Synergy: Dysregulated activation of the JAK/STAT pathway is considered a significant contributor to resistance against immune checkpoint inhibitors.[4][5] By modulating this pathway, JAK inhibitors like golidocitinib may reverse or delay the onset of immunotherapy resistance.[1][4][5] Preclinical and clinical studies have suggested that combining JAK inhibitors with PD-1 immunotherapy could enhance anti-tumor responses in cancers like non-small cell lung cancer (NSCLC).[1][4][5]
Clinical Investigations: An exploratory phase Ib clinical study is underway to evaluate the synergistic effects of golidocitinib combined with an anti-PD-1 antibody in patients with locally advanced or metastatic NSCLC who have previously failed anti-PD-1 containing regimens.[4][5] The trial aims to enroll 30 patients.[4][5] While press releases have stated that preclinical studies show "synergistic potentials for anti-tumor effects," the specific data from these studies are not yet publicly available.[1][4][5]
Preclinical & Clinical Data Summary
| Therapy | Cancer Type | Study Phase | Key Findings | Supporting Data |
| Golidocitinib + Anti-PD-1 Antibody | Non-Small Cell Lung Cancer (NSCLC) | Preclinical | Synergistic anti-tumor effects reported. | Quantitative data not publicly available.[1][4][5] |
| Golidocitinib + Anti-PD-1 Antibody | NSCLC (post anti-PD-1 failure) | Phase Ib (exploratory) | Trial designed to explore synergistic effects. | Clinical results pending publication.[4][5] |
Experimental Protocols
Detailed experimental protocols for the preclinical studies assessing the synergy between golidocitinib and anti-PD-1 antibodies are not available in the public domain.
The ongoing Phase Ib clinical trial protocol involves enrolling patients with locally advanced or metastatic NSCLC who have progressed after receiving anti-PD-1 monotherapy or anti-PD-1 therapy with platinum-containing chemotherapy.[4][5]
Combination Therapy with CHOP Chemotherapy
Rationale for Synergy: The standard first-line treatment for many types of PTCL is the CHOP chemotherapy regimen (cyclophosphamide, doxorubicin, vincristine, and prednisone).[6] Given golidocitinib's demonstrated efficacy in r/r PTCL, combining it with CHOP in newly diagnosed patients is being explored to potentially improve response rates and long-term outcomes compared to CHOP alone.[1]
Clinical Investigations: A phase 1/2 clinical trial is evaluating the safety and efficacy of golidocitinib in combination with CHOP for newly diagnosed PTCL.[7][8] Preliminary results from this trial have been reported as positive, though detailed data is awaited.[5] Similar to the anti-PD-1 combination, there is a mention of preclinical data suggesting substantial efficacy for this combination, but the specific results have not been published.[1]
Preclinical & Clinical Data Summary
| Therapy | Cancer Type | Study Phase | Key Findings | Supporting Data |
| Golidocitinib + CHOP | Peripheral T-Cell Lymphoma (PTCL) | Preclinical | Substantial efficacy suggested. | Quantitative data not publicly available.[1] |
| Golidocitinib + CHOP | Newly Diagnosed PTCL | Phase 1/2 | Initial positive results reported. | Detailed clinical data pending publication.[5] |
Experimental Protocols
Detailed experimental protocols for preclinical studies assessing the synergy between golidocitinib and CHOP are not available in the public domain.
The Phase 1/2 clinical trial is enrolling patients with newly diagnosed PTCL to evaluate the safety, tolerability, and efficacy of the combination regimen.[7][8]
Conclusion
The strategy of combining golidocitinib with other targeted therapies, particularly anti-PD-1 immunotherapy and CHOP chemotherapy, is based on a strong scientific rationale. Clinical investigations are actively underway and have shown preliminary positive signals. However, for researchers and drug development professionals, the current lack of publicly available, detailed preclinical data supporting the synergistic effects of these combinations is a significant gap. The publication of in vivo experimental data, including quantitative measures of synergy and detailed methodologies, will be crucial for an objective and comprehensive assessment of golidocitinib's potential in combination therapy settings.
References
- 1. Dizal announces new findings on golidocitinib; to present clinical results at ELCC 2025 in Paris on March 26-29 [pharmabiz.com]
- 2. Dizal Pharma [dizalpharma.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Dizal's Golidocitinib in Combination with Anti-PD-1 Shows Promise in IO Resistant Non-Small Cell Lung Cancer [prnewswire.com]
- 5. Dizal to Present Promising Clinical Data on Golidocitinib and DZD8586 for the Treatment of Lymphoma at the Coming International Hematology Conferences [prnewswire.com]
- 6. Current and upcoming treatment approaches to common subtypes of PTCL (PTCL, NOS; ALCL; and TFHs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Golidocitinib: Essential Procedures for Safe Disposal
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like golidocitinib are paramount to ensuring laboratory safety and environmental protection. While specific disposal protocols for golidocitinib are not publicly available, this guide provides a comprehensive framework based on established best practices for the disposal of potent pharmaceutical compounds and antineoplastic agents.
Golidocitinib is an orally available, potent, and highly selective Janus kinase 1 (JAK1) inhibitor.[1][2][3] It is under clinical development for the treatment of cancer and autoimmune diseases.[4][5] As with any active pharmaceutical ingredient, adherence to rigorous safety and disposal procedures is essential.
Safe Handling and Personal Protective Equipment (PPE)
Before disposal, proper handling is critical to minimize exposure. Personnel should always consult the Safety Data Sheet (SDS) for detailed information on handling and safety precautions. Although a specific SDS for golidocitinib was not found in the public domain, general precautions for handling potent compounds should be followed.
Table 1: Personal Protective Equipment (PPE) for Handling Golidocitinib
| PPE Category | Recommended Equipment | Purpose |
| Hand Protection | Double chemotherapy gloves | Provides maximum protection against skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from dust, aerosols, and splashes. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling powders or creating aerosols to prevent inhalation. |
| Body Protection | Disposable gown or lab coat | Prevents contamination of personal clothing. |
Step-by-Step Disposal Protocol for Golidocitinib
The following procedure is a general guideline for the disposal of unused, expired, or contaminated golidocitinib and associated materials. These steps are designed to comply with general hazardous waste regulations.
-
Segregation of Waste:
-
All materials contaminated with golidocitinib, including unused product, solutions, contaminated labware (e.g., vials, pipettes, gloves, bench paper), and animal bedding from in vivo studies, must be segregated from non-hazardous waste.
-
Use designated, clearly labeled, leak-proof, and puncture-resistant hazardous waste containers.[6][7]
-
-
Deactivation (if applicable and feasible):
-
Currently, there is no single accepted method for the chemical deactivation of all antineoplastic agents.[6] Deactivation procedures should only be performed by trained personnel following a validated protocol, if available. Do not attempt to neutralize or deactivate golidocitinib without a specific, validated procedure.
-
-
Containerization of Waste:
-
Solid Waste: Place all solid waste contaminated with golidocitinib (e.g., gloves, gowns, bench paper, contaminated vials) into a designated hazardous waste container. For sharps, such as needles and syringes that have contained golidocitinib, use a designated sharps container for hazardous materials.[6]
-
Liquid Waste: Collect all liquid waste containing golidocitinib in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[6]
-
-
Labeling and Storage:
-
Properly label all hazardous waste containers with the contents ("Hazardous Waste: Golidocitinib"), the date of accumulation, and any other information required by your institution and local regulations.
-
Store the sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area (SAA) away from general laboratory traffic.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[6]
-
Never dispose of golidocitinib or its contaminated materials in the regular trash, down the drain, or through incineration in a non-permitted incinerator.[7]
-
Experimental Workflow for Golidocitinib Disposal
The following diagram illustrates the logical workflow for the proper disposal of golidocitinib waste in a laboratory setting.
Caption: Workflow for the safe disposal of golidocitinib waste.
It is imperative for all laboratory personnel to be trained on these procedures and to consult with their institution's environmental health and safety department for specific guidance and to ensure compliance with all applicable local, state, and federal regulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Golidocitinib | JAK | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Pharmacokinetic characteristics of golidocitinib, a highly selective JAK1 inhibitor, in healthy adult participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic characteristics of golidocitinib, a highly selective JAK1 inhibitor, in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.uri.edu [web.uri.edu]
- 7. celitron.com [celitron.com]
Essential Safety and Logistical Information for Handling Golidocitinib
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial guidance on the safe handling, necessary personal protective equipment (PPE), and proper disposal of Golidocitinib. As a potent Janus kinase 1 (JAK1) inhibitor used in cancer research and treatment, Golidocitinib requires stringent safety protocols to minimize exposure and ensure a safe laboratory environment.[1][2][3][4] The following procedures are based on established best practices for handling potent and cytotoxic compounds.
Personal Protective Equipment (PPE) for Handling Golidocitinib
Personnel handling Golidocitinib in solid or solution form must wear appropriate PPE to prevent skin and respiratory exposure. The selection of PPE should be based on a risk assessment of the specific procedures being performed.
Summary of Recommended Personal Protective Equipment
| Task | Minimum PPE Requirement |
| Handling Stock Compound (Solid) | Double Chemotherapy Gloves, Protective Gown, Safety Glasses with Side Shields or Goggles, N95 Respirator |
| Preparing Solutions | Double Chemotherapy Gloves, Protective Gown, Safety Glasses with Side Shields or Goggles, Face Shield (if splash risk), Chemical Fume Hood or Biological Safety Cabinet |
| Administering to Animals | Double Chemotherapy Gloves, Protective Gown, Safety Glasses with Side Shields or Goggles |
| Handling Waste and Decontamination | Double Chemotherapy Gloves, Protective Gown, Safety Glasses with Side Shields or Goggles |
Note: This table provides general guidance. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) if available.
Procedural Guidance for Safe Handling
Receiving and Unpacking:
-
Upon receipt, inspect the external packaging for any signs of damage or leakage.
-
Personnel should wear single-use, disposable chemotherapy-tested gloves when unpacking Golidocitinib.
-
If any damage is observed, treat it as a potential spill and follow the spill cleanup protocol.
Preparation of Solutions:
-
Engineering Controls: All manipulations of solid Golidocitinib and the preparation of solutions must be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet to protect against inhalation of aerosols or particulates.[5] The work surface should be covered with a disposable, absorbent, plastic-backed pad.[6]
-
Personal Protective Equipment: Wear two pairs of chemotherapy-tested gloves, with the outer glove covering the cuff of a disposable, solid-front protective gown.[7][8] Eye protection, such as safety glasses with side shields or goggles, is mandatory.[9]
-
Procedure:
-
Carefully weigh the required amount of solid Golidocitinib.
-
Use a wetting agent if necessary to reduce dust generation.
-
Slowly add the solvent to the solid to avoid splashing.
-
Ensure the container is securely capped before removing it from the hood.
-
Spill Management:
-
In the event of a spill, evacuate the immediate area and restrict access.
-
Wear appropriate PPE, including double gloves, a gown, eye protection, and a respirator.
-
For liquid spills, cover with an absorbent material. For solid spills, gently cover with damp absorbent material to avoid generating dust.
-
Collect all contaminated materials into a designated hazardous waste container.
-
Decontaminate the spill area according to your institution's approved procedures.
Disposal Plan
All waste contaminated with Golidocitinib is considered hazardous chemical waste and must be disposed of accordingly.
-
Contaminated PPE and Materials: All disposable items, including gloves, gowns, bench protectors, and labware that have come into contact with Golidocitinib, must be collected in a clearly labeled hazardous waste container.[8]
-
Unused Solutions: Unused or expired solutions of Golidocitinib should not be poured down the drain. They must be collected in a sealed, properly labeled hazardous waste container.
-
Empty Vials: Empty stock vials should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed vial can then be disposed of in accordance with institutional policies.
-
Waste Pickup: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with Golidocitinib.
Caption: Workflow for selecting appropriate PPE based on the handling task for Golidocitinib.
Golidocitinib Signaling Pathway Inhibition
Golidocitinib is a selective inhibitor of Janus kinase 1 (JAK1).[10][11] The JAK/STAT signaling pathway is crucial for cytokine-mediated cell proliferation and survival. By inhibiting JAK1, Golidocitinib blocks the phosphorylation and activation of STAT proteins, thereby downregulating the expression of target genes involved in cell growth and survival.
Caption: Golidocitinib inhibits the JAK1/STAT signaling pathway.
References
- 1. Pharmacokinetic characteristics of golidocitinib, a highly selective JAK1 inhibitor, in healthy adult participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic characteristics of golidocitinib, a highly selective JAK1 inhibitor, in healthy adult participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Golidocitinib - Wikipedia [en.wikipedia.org]
- 4. Golidocitinib | C25H31N9O2 | CID 126715380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. gerpac.eu [gerpac.eu]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pogo.ca [pogo.ca]
- 8. web.uri.edu [web.uri.edu]
- 9. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Golidocitinib | JAK | TargetMol [targetmol.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
